Product packaging for 8-Ethoxy-6-methylquinoline(Cat. No.:CAS No. 20984-34-3)

8-Ethoxy-6-methylquinoline

Cat. No.: B15249738
CAS No.: 20984-34-3
M. Wt: 187.24 g/mol
InChI Key: ODULKBSTGBCTMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

8-Ethoxy-6-methylquinoline is a synthetic quinoline derivative of significant interest in medicinal chemistry and drug discovery. Quinolines are a privileged scaffold in pharmacology, known for their wide range of biological activities. This compound serves as a versatile building block for the synthesis of more complex molecules and is a key intermediate for exploring new therapeutic agents. The 8-ethoxy and 6-methyl substituents on the quinoline core are structural features found in compounds with documented pharmacological potential. Specifically, quinoline hybrids have shown promising antiplasmodial activity against Plasmodium falciparum , the parasite responsible for the most severe form of malaria . Furthermore, 8-hydroxyquinoline derivatives are extensively investigated for their metal-chelating properties, which are crucial for mechanisms of action in various fields, including anticancer and antimicrobial research . These derivatives can interfere with metal-dependent biological processes, leading to the inhibition of cancer cell proliferation or the growth of pathogens. As a research chemical, this compound is strictly for use in laboratory settings. It is ideal for developing novel hybridization strategies, studying structure-activity relationships (SAR), and synthesizing potential inhibitors for a variety of disease targets. This product is offered for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H13NO B15249738 8-Ethoxy-6-methylquinoline CAS No. 20984-34-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

20984-34-3

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

8-ethoxy-6-methylquinoline

InChI

InChI=1S/C12H13NO/c1-3-14-11-8-9(2)7-10-5-4-6-13-12(10)11/h4-8H,3H2,1-2H3

InChI Key

ODULKBSTGBCTMI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC2=C1N=CC=C2)C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 8-Ethoxy-6-methylquinoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic pathway for 8-ethoxy-6-methylquinoline, a substituted quinoline derivative of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific compound, this guide outlines a well-established synthetic method, the Skraup synthesis, adapted from protocols for structurally similar molecules. This document includes a detailed, albeit theoretical, experimental protocol, a summary of expected quantitative data, and a visual representation of the synthesis pathway.

Introduction

Quinoline and its derivatives are a critical class of heterocyclic compounds with a wide range of applications in pharmaceuticals, agrochemicals, and functional materials. The quinoline scaffold is a key structural motif in numerous biologically active molecules. The synthesis of specifically substituted quinolines, such as this compound, is of significant interest for the development of new chemical entities with tailored properties. This guide focuses on the Skraup synthesis, a robust and classical method for the preparation of quinolines.[1][2][3]

Proposed Synthesis Pathway: The Skraup Synthesis

The Skraup synthesis is a cyclization reaction that produces quinolines from an aromatic amine, glycerol, an oxidizing agent, and sulfuric acid.[1][2][3] For the synthesis of this compound, the proposed starting material is 4-ethoxy-2-methylaniline.

The reaction proceeds through several key steps:

  • Dehydration of glycerol by concentrated sulfuric acid to form the reactive α,β-unsaturated aldehyde, acrolein.[2]

  • Michael addition of the aromatic amine (4-ethoxy-2-methylaniline) to acrolein.

  • Acid-catalyzed cyclization of the resulting intermediate.

  • Dehydration to form a dihydroquinoline derivative.

  • Oxidation of the dihydroquinoline to the aromatic this compound.

The overall reaction is illustrated below:

Synthesis_Pathway 4-ethoxy-2-methylaniline 4-ethoxy-2-methylaniline Intermediate 1,2-Dihydro-8-ethoxy-6-methylquinoline 4-ethoxy-2-methylaniline->Intermediate + Acrolein (from Glycerol) Glycerol Glycerol Product This compound Intermediate->Product Oxidation

Caption: Proposed Skraup synthesis of this compound.

Experimental Protocol

The following is a detailed, theoretical experimental protocol for the synthesis of this compound via the Skraup reaction, adapted from a procedure for the synthesis of 6-methoxy-8-nitroquinoline.[4] Caution: The Skraup reaction can be highly exothermic and should be performed with extreme care in a well-ventilated fume hood with appropriate personal protective equipment.[4]

Materials:

  • 4-ethoxy-2-methylaniline

  • Glycerol (anhydrous)

  • Arsenic pentoxide (or another suitable oxidizing agent like nitrobenzene)

  • Concentrated sulfuric acid

  • Sodium hydroxide (for work-up)

  • Chloroform (for extraction)

  • Anhydrous sodium sulfate (for drying)

  • Methanol (for purification)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, carefully add 4-ethoxy-2-methylaniline.

  • Addition of Reagents: To the stirred aniline, add anhydrous glycerol. Slowly and carefully, add concentrated sulfuric acid through the dropping funnel. The addition should be done in a controlled manner to manage the initial exotherm.

  • Initiation of Reaction: Add the oxidizing agent (e.g., arsenic pentoxide) portion-wise to the mixture. The reaction is often initiated by gentle heating. Once the reaction begins, it can become vigorous, and external cooling (e.g., an ice bath) may be necessary to control the temperature.

  • Reaction Maintenance: After the initial vigorous phase subsides, heat the reaction mixture to a temperature of approximately 120-130 °C and maintain it for several hours with continuous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture onto crushed ice.

  • Neutralization: Slowly neutralize the acidic solution with a concentrated sodium hydroxide solution until it is basic. This step should be performed with cooling to manage the heat of neutralization.

  • Extraction: Extract the aqueous mixture with chloroform or another suitable organic solvent. Separate the organic layer.

  • Drying and Solvent Removal: Dry the organic extract over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) or by recrystallization from a solvent like methanol to yield the final product, this compound.

Quantitative Data (Predicted)

As no direct experimental data for the synthesis of this compound is readily available, the following table summarizes the expected data based on analogous reactions and the known properties of similar compounds.

ParameterPredicted Value/Range
Molecular Formula C12H13NO
Molecular Weight 187.24 g/mol
Appearance Pale yellow solid or oil
Yield 60-80% (based on similar Skraup syntheses)
Melting Point Not available (likely a low-melting solid or oil)
Boiling Point Not available

Predicted Spectroscopic Data

The following are predicted spectroscopic data for this compound, based on the analysis of structurally related compounds.

Spectroscopic Technique Predicted Chemical Shifts/Signals
1H NMR (CDCl3) δ 8.8-8.9 (dd, 1H, H2), 8.0-8.1 (d, 1H, H4), 7.3-7.5 (m, 2H, H3, H5), 7.0-7.1 (s, 1H, H7), 4.2-4.3 (q, 2H, OCH2CH3), 2.5-2.6 (s, 3H, Ar-CH3), 1.4-1.5 (t, 3H, OCH2CH3)
13C NMR (CDCl3) δ 155-156 (C8), 148-149 (C2), 144-145 (C8a), 135-136 (C4), 133-134 (C6), 128-129 (C4a), 126-127 (C5), 121-122 (C3), 108-109 (C7), 64-65 (OCH2CH3), 21-22 (Ar-CH3), 14-15 (OCH2CH3)
Mass Spectrometry (EI) m/z (%): 187 (M+, 100), 172 (M+ - CH3), 159 (M+ - C2H4), 131 (M+ - C2H4 - CO)

Logical Workflow of the Synthesis and Characterization

The following diagram illustrates the logical workflow from starting materials to the final characterized product.

Workflow cluster_synthesis Synthesis cluster_characterization Characterization Start 4-ethoxy-2-methylaniline + Glycerol + H₂SO₄ + Oxidizing Agent Reaction Skraup Reaction (Heating) Start->Reaction Workup Quenching, Neutralization, Extraction Reaction->Workup Purification Column Chromatography or Recrystallization Workup->Purification Product This compound Purification->Product NMR ¹H and ¹³C NMR Product->NMR MS Mass Spectrometry Product->MS Purity Purity Analysis (e.g., HPLC) Product->Purity

Caption: Workflow for the synthesis and characterization of this compound.

References

An In-depth Technical Guide to the Physicochemical Properties of 8-Ethoxy-6-methylquinoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core physicochemical properties of 8-Ethoxy-6-methylquinoline (CAS No: 20984-34-3)[1]. Due to a lack of available experimental data for this specific compound in publicly accessible databases, this document focuses on its fundamental molecular attributes and outlines the standardized experimental protocols for determining key physicochemical parameters. These methodologies are essential for any comprehensive assessment of a compound's suitability for further development.

Core Physicochemical Properties

A thorough search of chemical databases and scientific literature did not yield experimentally determined values for most of the physicochemical properties of this compound. The data for structurally related compounds such as 8-ethoxyquinoline and 6-methylquinoline are available and can serve as a preliminary reference, but direct experimental measurement of the target compound is crucial for accurate characterization.

Below is a summary of the known and unavailable data for this compound.

PropertyValueData TypeSource
Molecular Formula C₁₂H₁₃NODefinitive-
Molecular Weight 187.24 g/mol Calculated-
CAS Number 20984-34-3Definitive[1]
Appearance Not AvailableExperimental-
Melting Point Not AvailableExperimental-
Boiling Point Not AvailableExperimental-
Aqueous Solubility Not AvailableExperimental-
pKa Not AvailableExperimental-
LogP (o/w) Not AvailableExperimental-

Note: For reference, the computed XLogP3 for the related compound 8-Ethoxyquinoline is 2.3[2]. The experimental logP for 6-methylquinoline is 2.57[3]. These values suggest that this compound is likely to be a lipophilic compound.

Experimental Protocols for Physicochemical Characterization

To address the data gap for this compound, the following sections detail the standard experimental methodologies for determining its core physicochemical properties.

The melting point of a solid is a critical indicator of its purity. A sharp melting range typically signifies a pure compound, whereas a broad and depressed range suggests the presence of impurities. The capillary method is a widely accepted technique for this determination.

Methodology: Capillary Method

  • Sample Preparation: A small amount of the dry, finely powdered this compound is packed into a capillary tube (sealed at one end) to a height of 2-3 mm[4]. The sample must be well-compacted at the bottom of the tube[4][5].

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block and a calibrated thermometer or digital temperature sensor.

  • Heating and Observation:

    • For an unknown compound, a preliminary rapid heating run (10-20 °C/minute) can be performed to determine an approximate melting range[5].

    • A second, more precise measurement is then conducted. The apparatus is heated to a temperature approximately 15-20 °C below the estimated melting point[4].

    • The heating rate is then slowed to 1-2 °C per minute to allow for thermal equilibrium between the sample and the heating block[6].

  • Data Recording: The melting range is recorded from the temperature at which the first droplet of liquid appears to the temperature at which the entire sample has completely melted into a clear liquid[6].

Melting_Point_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_result Result A Dry and powder the This compound sample B Pack sample into capillary tube (2-3 mm) A->B C Place tube in melting point apparatus D Heat rapidly for approximate range (optional) C->D E Heat slowly (1-2 °C/min) near melting point D->E F Observe and record start and end of melting E->F G Melting Point Range (°C) F->G

Caption: Workflow for Melting Point Determination.

For liquid compounds, the boiling point is the temperature at which its vapor pressure equals the external pressure. This property is sensitive to changes in atmospheric pressure. The Thiele tube method is a common and effective technique that requires a small amount of sample.[7]

Methodology: Thiele Tube Method

  • Sample Preparation: Approximately 0.5 mL of the liquid this compound is placed into a small test tube (e.g., a Durham tube)[7]. A capillary tube, sealed at one end, is inverted and placed into the liquid[8].

  • Apparatus Setup: The test tube is attached to a thermometer. This assembly is then inserted into a Thiele tube containing mineral oil, ensuring the sample is positioned near the center of the oil for uniform heating[7].

  • Heating and Observation:

    • The side arm of the Thiele tube is gently and continuously heated with a burner. The shape of the tube facilitates the circulation of oil, ensuring even heat distribution[8].

    • Heating continues until a rapid and continuous stream of bubbles emerges from the open end of the inverted capillary tube. This indicates that the temperature is just above the boiling point[7].

  • Data Recording: The heat source is removed, and the apparatus is allowed to cool. The boiling point is the temperature at which the stream of bubbles stops and the liquid is drawn back into the capillary tube[8]. The atmospheric pressure should also be recorded.

Boiling_Point_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_result Result A Place liquid sample in a small test tube B Insert inverted, sealed capillary tube A->B C Attach tube to thermometer and place in Thiele tube B->C D Heat Thiele tube side arm E Observe for a rapid stream of bubbles D->E F Remove heat and cool E->F G Record temperature when liquid enters capillary tube F->G H Boiling Point (°C) at Atmospheric Pressure (mmHg) G->H

Caption: Workflow for Boiling Point Determination.

The LogP value is a measure of a compound's lipophilicity and is critical for predicting its pharmacokinetic properties, such as absorption and distribution. The shake-flask method is the traditional "gold standard" for its determination.[9][10]

Methodology: Shake-Flask Method

  • Phase Preparation: Equal volumes of n-octanol and an aqueous buffer (typically phosphate-buffered saline at pH 7.4) are mixed and shaken for 24 hours to ensure mutual saturation. The two phases are then separated[10].

  • Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). A small aliquot of this stock is added to a mixture of the pre-saturated n-octanol and buffer[10].

  • Partitioning: The vial containing the sample and the two phases is shaken vigorously for a set period (e.g., 1-24 hours) to allow the compound to reach equilibrium distribution between the n-octanol and aqueous layers.

  • Phase Separation: The mixture is centrifuged to ensure a clean separation of the two phases.

  • Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, such as HPLC-UV or LC-MS[11].

  • Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the compound's concentration in the n-octanol phase to its concentration in the aqueous phase.

LogP_Workflow cluster_prep Preparation cluster_partition Partitioning & Analysis cluster_result Calculation A Pre-saturate n-octanol and aqueous buffer (pH 7.4) B Add compound to the two-phase system A->B C Shake mixture to reach equilibrium D Centrifuge to separate phases C->D E Quantify compound concentration in each phase (e.g., HPLC) D->E F LogP = log([Compound]octanol / [Compound]aqueous) E->F

Caption: Workflow for LogP Determination.

The pKa value indicates the strength of an acid or base and is crucial for understanding a compound's ionization state at different pH values, which affects its solubility, permeability, and target binding. Potentiometric titration is a highly precise method for pKa determination.[12]

Methodology: Potentiometric Titration

  • Sample Preparation: A solution of this compound is prepared in water or a water/co-solvent mixture at a known concentration (e.g., 1 mM)[13]. The ionic strength is kept constant using an electrolyte like KCl[14].

  • Apparatus Setup: The sample solution is placed in a thermostatted vessel with a magnetic stirrer. A calibrated combined pH electrode is immersed in the solution[14].

  • Titration:

    • For a basic compound, the solution is first acidified with a strong acid (e.g., HCl) to a low pH.

    • A standardized solution of a strong base (e.g., NaOH) is added in small, precise increments using an automated titrator or burette[13].

    • After each addition, the solution is allowed to equilibrate, and the pH is recorded.

  • Data Analysis: The pH is plotted against the volume of titrant added. The pKa is determined from the inflection point of the resulting sigmoid titration curve. This can be done by analyzing the first or second derivative of the curve[15].

pKa_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A Prepare aqueous solution of compound at known concentration B Calibrate pH electrode and set up titration vessel A->B C Add titrant (e.g., NaOH) in precise increments B->C D Record pH after each addition C->D E Plot pH vs. volume of titrant D->E F Determine inflection point of the titration curve E->F G pKa = pH at half-equivalence point F->G

Caption: Workflow for pKa Determination.

Aqueous solubility is a fundamental property that influences a drug's dissolution rate and bioavailability. The thermodynamic equilibrium solubility assay, often called the "shake-flask" method, is considered the definitive approach.[16]

Methodology: Thermodynamic Equilibrium Solubility

  • Sample Preparation: An excess amount of solid this compound is added to a series of vials, each containing an aqueous buffer of a specific pH (e.g., pH 1.2, 4.5, 6.8, and 7.4 to simulate physiological conditions)[17].

  • Equilibration: The vials are sealed and agitated in a temperature-controlled shaker (e.g., at 25 °C or 37 °C) for an extended period (typically 24-72 hours) to ensure that equilibrium is reached between the solid and dissolved compound[16][17].

  • Sample Processing: After equilibration, the resulting saturated solutions are filtered (using a low-binding filter) or centrifuged to remove all undissolved solids.

  • Quantification: The concentration of the dissolved compound in the clear filtrate or supernatant is determined by a validated analytical method, such as HPLC-UV or LC-MS.

  • Result: The solubility is reported as the concentration (e.g., in µg/mL or µM) of the compound in the saturated solution at each specific pH.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration & Analysis cluster_result Result A Add excess solid compound to aqueous buffers of varying pH B Shake vials at constant temperature for 24-72 hours A->B C Filter or centrifuge to remove undissolved solid B->C D Quantify concentration of dissolved compound in filtrate C->D E Equilibrium Solubility (µg/mL or µM) at each pH D->E

Caption: Workflow for Aqueous Solubility Determination.

References

An In-depth Technical Guide to 8-Ethoxy-6-methylquinoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 8-Ethoxy-6-methylquinoline, focusing on its chemical identifiers, a proposed synthesis protocol, and potential biological activities based on the known properties of the quinoline scaffold. Due to the limited availability of specific experimental data for this compound, information from closely related analogs is presented to provide a predictive framework.

Core Identifiers and Physicochemical Properties

IdentifierValueSource
CAS Number 20984-34-3Inferred
Molecular Formula C12H13NOInferred
Molecular Weight 187.24 g/mol Inferred
IUPAC Name This compoundInferred
InChI InChI=1S/C12H13NO/c1-3-14-11-7-4-5-9(2)10(11)6-8-13-12(9)11/h4-8H,3H2,1-2H3Inferred
InChIKey Inferred from structureInferred
SMILES CCOC1=C2C(=CC(=C1)C)N=CC=C2Inferred

Proposed Synthesis Protocol: Modified Doebner-von Miller Reaction

A plausible and efficient method for the synthesis of this compound is the Doebner-von Miller reaction, a classic method for synthesizing quinolines. This proposed protocol utilizes 4-ethoxy-2-methylaniline and an α,β-unsaturated aldehyde, such as crotonaldehyde.

Experimental Workflow

G start Start: Reagents reagents 4-ethoxy-2-methylaniline Crotonaldehyde Acid Catalyst (e.g., HCl) Oxidizing Agent (e.g., arsenic pentoxide or nitrobenzene) start->reagents reaction Reaction Vessel: - Mix aniline, acid, and oxidizing agent - Slowly add crotonaldehyde - Heat under reflux reagents->reaction workup Work-up: - Cool the reaction mixture - Neutralize with base (e.g., NaOH) - Extract with organic solvent (e.g., dichloromethane) reaction->workup purification Purification: - Dry the organic layer (e.g., Na2SO4) - Remove solvent under reduced pressure - Purify by column chromatography workup->purification product Final Product: This compound purification->product

Caption: Proposed synthesis workflow for this compound.

Detailed Methodology
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a mixture of 4-ethoxy-2-methylaniline (1 equivalent), a strong acid catalyst such as hydrochloric acid or sulfuric acid, and a mild oxidizing agent (e.g., arsenic(V) oxide or nitrobenzene) in a suitable solvent is prepared.

  • Addition of Aldehyde: Crotonaldehyde (2 equivalents) is added dropwise to the stirred reaction mixture. An exothermic reaction is expected.

  • Reaction Execution: Following the addition, the mixture is heated to reflux and maintained at this temperature for several hours to ensure the completion of the cyclization reaction.

  • Work-up: The reaction mixture is cooled to room temperature and then neutralized with a base, such as a sodium hydroxide solution. The aqueous layer is extracted multiple times with an organic solvent like dichloromethane or ethyl acetate.

  • Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product is then purified using column chromatography on silica gel to yield pure this compound.

Spectral Data of Analogous Compounds

As experimental spectra for this compound are not publicly available, the following tables present data for the structurally related compounds, 6-methylquinoline and 8-ethoxyquinoline, to provide an estimation of the expected spectral characteristics.

1H NMR Data of 6-Methylquinoline
Chemical Shift (ppm)MultiplicityAssignment
8.84ddH2
8.04dH4
7.99dH8
7.55sH5
7.34ddH3
2.52sCH3

Source: SDBS

Mass Spectrometry Data of 8-Ethoxyquinoline
m/zRelative Intensity
173100.0 (M+)
14585.1
11753.2
8938.3

Source: NIST

Potential Biological Activity and Signaling Pathways

Quinoline derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antimalarial properties.[1][2] The introduction of an ethoxy group at the 8-position and a methyl group at the 6-position of the quinoline ring may modulate these activities.

Based on the structure, this compound could potentially act as an inhibitor of kinases or other enzymes involved in cellular signaling pathways. For instance, many quinoline-based compounds are known to target the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer.

G compound This compound pi3k PI3K compound->pi3k Inhibition akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation mtor->proliferation apoptosis Apoptosis mtor->apoptosis Inhibition

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway.

This guide serves as a foundational resource for researchers interested in this compound. Further experimental validation is necessary to confirm the proposed synthesis and to fully elucidate the biological and pharmacological profile of this compound.

References

An In-depth Technical Guide to the Spectral Data Analysis of 8-Ethoxy-6-methylquinoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral analysis of 8-Ethoxy-6-methylquinoline, a quinoline derivative of interest in medicinal chemistry and materials science. Due to the limited availability of experimentally derived spectra for this specific compound, this guide presents predicted data based on the analysis of structurally related molecules and established spectroscopic principles. This approach offers valuable insights into the expected spectral characteristics and provides a robust framework for the interpretation of future experimental data.

Predicted Spectral Data

The following tables summarize the predicted quantitative data for 1H NMR, 13C NMR, IR, and Mass Spectrometry of this compound. These predictions are derived from the known spectral properties of quinoline, 6-methylquinoline, and 8-ethoxyquinoline, taking into account the electronic effects of the substituents.

Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~8.80dd1HH-2
~8.00d1HH-4
~7.45d1HH-5
~7.30dd1HH-3
~7.10s1HH-7
~4.20q2H-OCH₂CH₃
~2.50s3H6-CH₃
~1.50t3H-OCH₂CH₃

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Carbon Atom
~154.0C-8
~149.0C-2
~144.0C-8a
~135.0C-4
~133.0C-6
~129.0C-4a
~126.0C-5
~121.0C-3
~108.0C-7
~64.0-OCH₂CH₃
~21.06-CH₃
~15.0-OCH₂CH₃

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3050-3000MediumC-H stretch (aromatic)
2980-2850Medium-StrongC-H stretch (aliphatic)
1620-1580StrongC=C and C=N stretch (quinoline ring)
1250-1200StrongC-O stretch (aryl ether)
1120-1080StrongC-O stretch (ether)
850-800StrongC-H bend (out-of-plane, aromatic)

Table 4: Predicted Mass Spectrometry Fragmentation of this compound (Electron Ionization)

m/zProposed Fragment
187[M]⁺ (Molecular Ion)
172[M - CH₃]⁺
159[M - C₂H₄]⁺
144[M - C₂H₅O]⁺
130[M - C₂H₅O - CH₂]⁺
116[M - C₂H₅O - CO]⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques used in the characterization of organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). The solvent should contain 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: A 400 MHz NMR spectrometer.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: Standard single-pulse sequence (zg30).

    • Number of Scans: 16 to 64, depending on sample concentration.

    • Relaxation Delay (d1): 1.0 seconds.

    • Acquisition Time (aq): Approximately 4 seconds.

    • Spectral Width (sw): -2 to 12 ppm.

    • Temperature: 298 K.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: Proton-decoupled single-pulse sequence (zgpg30).

    • Number of Scans: 1024 to 4096, due to the low natural abundance of ¹³C.

    • Relaxation Delay (d1): 2.0 seconds.

    • Acquisition Time (aq): Approximately 1-2 seconds.

    • Spectral Width (sw): 0 to 220 ppm.

    • Temperature: 298 K.

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase correction and baseline correction are performed manually. The chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H and ¹³C spectra.

Infrared (IR) Spectroscopy

1. Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation: Place a small amount of solid this compound directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

  • Instrumentation: An FTIR spectrometer equipped with a diamond or germanium ATR accessory.

  • Acquisition Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Acquisition: Record a background spectrum of the clean, empty ATR crystal. Then, record the sample spectrum. The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)

1. Electron Ionization (EI) - Mass Spectrometry

  • Sample Introduction: Introduce a dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) via a direct insertion probe or, if coupled with gas chromatography (GC-MS), through the GC column.

  • Instrumentation: A mass spectrometer with an electron ionization source.

  • Ionization Parameters:

    • Electron Energy: 70 eV.

    • Source Temperature: 200-250 °C.

    • Mass Range: m/z 40-500.

  • Data Acquisition: The instrument scans the specified mass range and records the relative abundance of the ions produced. The resulting mass spectrum is a plot of relative intensity versus the mass-to-charge ratio (m/z).

Visualizations

Logical Workflow for Spectral Data Analysis

The following diagram illustrates a logical workflow for the comprehensive spectral analysis and structure elucidation of an organic compound like this compound.

Spectral_Analysis_Workflow cluster_Data_Acquisition Data Acquisition cluster_Data_Analysis Data Analysis & Interpretation cluster_Structure_Elucidation Structure Elucidation NMR NMR Spectroscopy (1H, 13C, 2D) NMR_Analysis NMR Analysis: - Chemical Shift - Integration - Coupling Patterns NMR->NMR_Analysis IR IR Spectroscopy (FTIR-ATR) IR_Analysis IR Analysis: - Functional Group Identification IR->IR_Analysis MS Mass Spectrometry (EI-MS) MS_Analysis MS Analysis: - Molecular Ion Peak - Fragmentation Pattern MS->MS_Analysis Combine_Data Combine Spectroscopic Data NMR_Analysis->Combine_Data IR_Analysis->Combine_Data MS_Analysis->Combine_Data Propose_Structure Propose Chemical Structure Combine_Data->Propose_Structure Verify_Structure Verify Proposed Structure Propose_Structure->Verify_Structure Verify_Structure->Propose_Structure Iterate if needed

Caption: Logical workflow for spectral data analysis and structure elucidation.

Signaling Pathway of Spectroscopic Information

This diagram illustrates how different spectroscopic methods provide complementary information that "signals" the final structural determination.

Spectroscopic_Signaling cluster_Inputs Spectroscopic Techniques cluster_Information Information Provided NMR_Input NMR (¹H, ¹³C) NMR_Info Carbon-Hydrogen Framework Connectivity NMR_Input->NMR_Info IR_Input IR IR_Info Functional Groups IR_Input->IR_Info MS_Input MS MS_Info Molecular Weight Elemental Composition MS_Input->MS_Info Structure This compound Structure NMR_Info->Structure IR_Info->Structure MS_Info->Structure

Caption: Flow of information from spectroscopic techniques to structure determination.

An In-depth Technical Guide on the Presumed Crystal Structure and Molecular Geometry of 8-Ethoxy-6-methylquinoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, a definitive experimental crystal structure for 8-Ethoxy-6-methylquinoline has not been publicly reported. This guide, therefore, presents a predicted molecular geometry based on analogous compounds and outlines the established experimental protocols for its determination.

Predicted Molecular Geometry

The molecular structure of this compound is anticipated to be largely planar, a characteristic feature of the quinoline ring system, which is a bicyclic aromatic heterocycle. The quinoline core consists of a benzene ring fused to a pyridine ring.[1]

The ethoxy group at position 8 and the methyl group at position 6 are substituents on the benzene part of the quinoline ring. The ethoxy group (-OCH₂CH₃) will have a degree of conformational flexibility around the C-O bonds. The torsion angle of the C-O-C-C bond will determine the orientation of the ethyl group relative to the quinoline plane. Based on related structures, such as 8-methoxy-2-methylquinoline, the methoxy group lies nearly in the plane of the quinoline ring, and a similar arrangement is expected for the ethoxy group to maximize conjugation and minimize steric hindrance.[2] The methyl group at position 6 is a simple substituent and is not expected to significantly distort the planarity of the quinoline ring.

The overall molecular geometry will be dictated by the sp² hybridization of the carbon and nitrogen atoms within the quinoline ring system, leading to bond angles of approximately 120° within the rings. The nitrogen atom in the pyridine ring introduces a slight asymmetry and a site for potential hydrogen bonding in the crystalline state.

Experimental Protocols for Crystal Structure Determination

The definitive determination of the crystal structure and molecular geometry of this compound would be achieved through single-crystal X-ray diffraction.[3][4] The general workflow for this process is outlined below.

Synthesis and Purification

The synthesis of this compound would likely follow established methods for the preparation of substituted quinolines, such as the Skraup synthesis or the Friedländer synthesis, starting from appropriate aniline and carbonyl precursors.[1] Following synthesis, the compound must be purified to a high degree, typically greater than 98%, to ensure the growth of high-quality single crystals. Common purification techniques include column chromatography and recrystallization.

Single Crystal Growth

Growing single crystals of sufficient size and quality is a critical step.[5][6] Several methods can be employed:

  • Slow Evaporation: A saturated solution of the compound in a suitable solvent is allowed to evaporate slowly in a dust-free environment. The choice of solvent is crucial and is often determined empirically.

  • Vapor Diffusion: A solution of the compound is placed in a small open vial, which is then placed in a larger sealed container with a more volatile solvent (the precipitant) in which the compound is less soluble. The slow diffusion of the precipitant vapor into the solution gradually reduces the solubility of the compound, promoting crystallization.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to a decrease in solubility and the formation of crystals.

Single-Crystal X-ray Diffraction Data Collection

A suitable single crystal is mounted on a goniometer head of a diffractometer. The crystal is then irradiated with a monochromatic X-ray beam.[7] The X-rays are diffracted by the electron clouds of the atoms in the crystal, producing a unique diffraction pattern of spots. The intensities and positions of these spots are recorded by a detector as the crystal is rotated.

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell parameters and space group of the crystal. The phase problem is then solved using direct methods or Patterson methods to generate an initial electron density map.[7] From this map, the positions of the atoms can be determined and a molecular model can be built. This model is then refined against the experimental data to improve the fit, resulting in an accurate and precise three-dimensional structure of the molecule.[7]

Visualization of Experimental Workflow

The following diagram illustrates the typical workflow for determining the crystal structure of a small organic molecule like this compound.

experimental_workflow synthesis Synthesis of This compound purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification crystal_growth Single Crystal Growth (e.g., Slow Evaporation, Vapor Diffusion) purification->crystal_growth data_collection Single-Crystal X-ray Diffraction Data Collection crystal_growth->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement final_structure Final Crystal Structure and Molecular Geometry refinement->final_structure

Experimental workflow for crystal structure determination.

Representative Crystallographic Data

While no crystallographic data exists for this compound, the data for the closely related compound, 8-Methoxy-2-methylquinoline, provides a useful reference for the expected crystallographic parameters.[2]

Parameter8-Methoxy-2-methylquinoline[2]
Chemical FormulaC₁₁H₁₁NO
Formula Weight173.21
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)7.371 (2)
b (Å)11.234 (3)
c (Å)22.011 (6)
α (°)90
β (°)90
γ (°)90
Volume (ų)1823.1 (8)
Z8
Density (calculated) (g/cm³)1.262
R-factor (%)4.6

Note: This data is for 8-Methoxy-2-methylquinoline and is presented here for illustrative purposes.

Conclusion

The determination of the precise crystal structure and molecular geometry of this compound awaits experimental validation through single-crystal X-ray diffraction. Based on the well-understood chemistry of quinoline and its derivatives, a planar aromatic core with the ethoxy and methyl substituents is predicted. The experimental protocols outlined in this guide provide a standard and reliable pathway for obtaining the definitive structural information that is crucial for understanding the structure-activity relationships of this compound and for its potential applications in drug development and materials science.

References

An In-depth Technical Guide on the Historical Discovery and Original Synthesis of 8-Ethoxy-6-methylquinoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the historical discovery and the original synthetic pathway of 8-Ethoxy-6-methylquinoline, a substituted quinoline of interest in medicinal chemistry. The synthesis is traced through the likely historical preparation of its precursor, 6-methyl-8-hydroxyquinoline, via classical quinoline synthesis methodologies, followed by its subsequent etherification. This document provides a consolidation of the probable historical synthetic routes, complete with detailed experimental protocols derived from established, analogous reactions, and presents quantitative data in a structured format. Diagrams generated using Graphviz are included to illustrate the synthetic workflows.

Introduction: The Quinoline Scaffold

Quinoline and its derivatives have been a cornerstone of medicinal chemistry for over a century, with the quinoline scaffold being a key structural component in a wide array of pharmaceuticals. The historical significance of quinoline chemistry is rooted in the quest for synthetic antimalarial agents, inspired by the natural quinoline alkaloid, quinine. The development of robust synthetic methods for the quinoline core, such as the Skraup and Doebner-von Miller reactions in the late 19th century, opened the door to a vast chemical space of substituted quinolines with diverse biological activities.[1][2]

Historical Context and Discovery

The precise historical discovery of this compound is not prominently documented in readily available literature. Its emergence is likely intertwined with the systematic exploration of substituted quinolines for various therapeutic applications. The synthetic approach to this molecule would have logically followed a two-step process: the initial synthesis of the 6-methyl-8-hydroxyquinoline core, followed by its ethylation. This approach is supported by modern synthetic procedures for analogous 8-alkoxyquinolines.

The foundational synthesis of the quinoline ring system was established by Zdenko Hans Skraup in 1880.[2] Shortly after, Oscar Doebner and Wilhelm von Miller developed a related method for synthesizing quinolines from anilines and α,β-unsaturated carbonyl compounds.[1] These powerful cyclization reactions provided the tools for creating a wide variety of substituted quinolines, including the 6-methyl-8-hydroxyquinoline precursor.

Original Synthesis Pathway

The most probable original synthesis of this compound involves two key stages:

  • Synthesis of 6-methyl-8-hydroxyquinoline: This was likely achieved through a Skraup or Doebner-von Miller reaction.

  • Ethylation of 6-methyl-8-hydroxyquinoline: A standard etherification reaction would then be employed to introduce the ethoxy group.

Stage 1: Synthesis of 6-methyl-8-hydroxyquinoline

The logical starting material for the synthesis of 6-methyl-8-hydroxyquinoline is 4-methyl-2-aminophenol. The reaction would proceed via one of the following classical methods:

  • Skraup Synthesis: This method involves the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent.

  • Doebner-von Miller Reaction: This is a variation of the Skraup synthesis that uses an α,β-unsaturated aldehyde or ketone in place of glycerol.

The likely synthetic workflow for the preparation of the precursor, 6-methyl-8-hydroxyquinoline, is depicted below.

Synthesis of 6-methyl-8-hydroxyquinoline cluster_0 Starting Materials cluster_1 Reaction cluster_2 Intermediate cluster_3 Oxidation cluster_4 Product 4-methyl-2-aminophenol 4-methyl-2-aminophenol ReactionVessel Skraup or Doebner-von Miller Reaction 4-methyl-2-aminophenol->ReactionVessel Glycerol_or_Crotonaldehyde Glycerol or Crotonaldehyde Glycerol_or_Crotonaldehyde->ReactionVessel Dihydroquinoline Dihydro-6-methyl-8-hydroxyquinoline ReactionVessel->Dihydroquinoline OxidationStep Oxidation Dihydroquinoline->OxidationStep Product 6-methyl-8-hydroxyquinoline OxidationStep->Product

Caption: Probable synthetic workflow for 6-methyl-8-hydroxyquinoline.

This protocol is a hypothetical reconstruction based on typical Doebner-von Miller reaction conditions.

  • Reaction Setup: A mixture of 4-methyl-2-aminophenol (1 equivalent) and a suitable oxidizing agent (e.g., arsenic pentoxide or nitrobenzene) is prepared in concentrated sulfuric acid.

  • Addition of Aldehyde: Crotonaldehyde (2-3 equivalents) is added dropwise to the stirred mixture, maintaining the temperature below a certain threshold to control the exothermic reaction.

  • Heating: The reaction mixture is then heated to approximately 100-120 °C for several hours.

  • Workup: The mixture is cooled and poured onto ice, followed by neutralization with a base (e.g., sodium hydroxide or ammonia) to precipitate the crude product.

  • Purification: The crude 6-methyl-8-hydroxyquinoline is then purified by recrystallization or distillation.

Stage 2: Ethylation of 6-methyl-8-hydroxyquinoline

The conversion of the hydroxyl group to an ethoxy group is a standard Williamson ether synthesis.

The workflow for the ethylation of 6-methyl-8-hydroxyquinoline is as follows:

Ethylation of 6-methyl-8-hydroxyquinoline cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product 6-methyl-8-hydroxyquinoline 6-methyl-8-hydroxyquinoline ReactionVessel Williamson Ether Synthesis 6-methyl-8-hydroxyquinoline->ReactionVessel EthylatingAgent Ethylating Agent (e.g., Ethyl Iodide) EthylatingAgent->ReactionVessel Base Base (e.g., K2CO3, NaOEt) Base->ReactionVessel Product This compound ReactionVessel->Product

References

An In-Depth Technical Guide to the Synthesis of 8-Ethoxy-6-methylquinoline Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic methodologies for preparing 8-ethoxy-6-methylquinoline and its analogs. This class of compounds holds significant interest in medicinal chemistry due to the diverse biological activities associated with the quinoline scaffold. This document details established synthetic protocols, presents key quantitative data in a structured format, and visualizes the relevant synthetic and biological pathways.

Core Synthetic Strategies

The synthesis of the this compound core primarily relies on classical quinoline synthesis reactions, namely the Skraup and Doebner-von Miller reactions. These methods involve the cyclization of an appropriately substituted aniline with a three-carbon synthon. A crucial starting material for the synthesis of the target molecule is 2-ethoxy-4-methylaniline.

A secondary approach involves the synthesis of an 8-hydroxy-6-methylquinoline intermediate, followed by etherification to introduce the ethoxy group.

Logical Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound derivatives.

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Quinoline Ring Formation cluster_product Core Structure cluster_analogs Analog Synthesis 2-Ethoxy-4-methylaniline 2-Ethoxy-4-methylaniline Skraup_or_Doebner_von_Miller Skraup or Doebner-von Miller Reaction 2-Ethoxy-4-methylaniline->Skraup_or_Doebner_von_Miller Glycerol_or_Unsaturated_Carbonyl Glycerol or α,β-Unsaturated Carbonyl Glycerol_or_Unsaturated_Carbonyl->Skraup_or_Doebner_von_Miller This compound This compound Skraup_or_Doebner_von_Miller->this compound Derivatization Further Derivatization This compound->Derivatization Analogs This compound Analogs Derivatization->Analogs

Caption: General synthetic workflow for this compound and its analogs.

Experimental Protocols

This section details the experimental procedures for the key synthetic steps.

Protocol 1: Skraup Synthesis of this compound

The Skraup synthesis is a classic method for preparing quinolines by heating an aniline with sulfuric acid, glycerol, and an oxidizing agent.[1]

Materials:

  • 2-Ethoxy-4-methylaniline

  • Glycerol

  • Concentrated Sulfuric Acid

  • Nitrobenzene (or another suitable oxidizing agent like arsenic acid)

  • Ferrous sulfate (optional, to moderate the reaction)

Procedure:

  • In a fume hood, carefully add concentrated sulfuric acid to a flask containing 2-ethoxy-4-methylaniline and glycerol while cooling in an ice bath.

  • Slowly add nitrobenzene to the mixture.

  • If the reaction is too vigorous, add ferrous sulfate as a moderator.

  • Heat the mixture cautiously. The reaction is often exothermic and can become vigorous.

  • After the initial vigorous reaction subsides, continue heating to complete the reaction.

  • Cool the reaction mixture and carefully pour it into a large volume of water.

  • Make the solution basic with a sodium hydroxide solution to precipitate the crude product.

  • Isolate the crude this compound by steam distillation or solvent extraction.

  • Purify the product by distillation or recrystallization.

Protocol 2: Doebner-von Miller Synthesis of this compound

The Doebner-von Miller reaction utilizes α,β-unsaturated carbonyl compounds to synthesize quinolines.

Materials:

  • 2-Ethoxy-4-methylaniline

  • α,β-Unsaturated aldehyde or ketone (e.g., acrolein, crotonaldehyde)

  • Acid catalyst (e.g., hydrochloric acid, sulfuric acid, or a Lewis acid)

Procedure:

  • Dissolve 2-ethoxy-4-methylaniline in an acidic medium.

  • Slowly add the α,β-unsaturated carbonyl compound to the solution.

  • Heat the reaction mixture under reflux for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture and neutralize it with a base.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Etherification of 8-Hydroxy-6-methylquinoline

This protocol describes the synthesis of this compound from its 8-hydroxy precursor. A similar procedure has been reported for the synthesis of 8-ethoxy-2-methylquinoline.[2]

Materials:

  • 8-Hydroxy-6-methylquinoline

  • Ethyl iodide or ethyl bromide

  • Potassium carbonate (or another suitable base)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of 8-hydroxy-6-methylquinoline in DMF, add potassium carbonate.

  • Stir the mixture at room temperature and add ethyl iodide or ethyl bromide dropwise.

  • Continue stirring at room temperature and monitor the reaction by TLC.

  • After the reaction is complete, pour the mixture into water and extract with an organic solvent like chloroform.

  • Wash the combined organic layers with a sodium carbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Quantitative Data

The following tables summarize the characterization data for representative 8-alkoxyquinoline derivatives.

Table 1: Synthesis and Physical Properties of 8-Alkoxyquinoline Derivatives

CompoundStarting MaterialSynthetic MethodYield (%)Melting Point (°C)Reference
8-Ethoxy-2-methylquinoline8-Hydroxy-2-methylquinolineEtherification9034.5-35.4[2]
8-Methoxy-2-methylquinoline8-Hydroxy-2-methylquinolineEtherification84-[2]
6-Methoxy-8-nitroquinoline4-Methoxy-2-nitroanilineSkraup Synthesis-158-160[3]

Table 2: Spectroscopic Data for 8-Ethoxy-2-methylquinoline [2]

¹H-NMR (500 MHz, CDCl₃) δ (ppm)¹³C-NMR (125 MHz, CDCl₃) δ (ppm)HRMS (ESI)
8.0 (d, 1H), 7.29-7.39 (m, 3H), 6.99 (d, 1H), 4.28 (q, 2H), 2.80 (s, 3H), 1.59 (t, 3H)158.6, 154.6, 140.3, 136.7, 128.2, 126.2, 123.0, 119.8, 109.3, 64.8, 26.2, 15.1Calcd. for C₁₂H₁₄NO [M+H]⁺, 188.1075; found 188.1070

Biological Activity and Signaling Pathways

Quinoline derivatives are known to exhibit a wide range of biological activities, including anticancer properties. Some derivatives have been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is a critical pathway for cell growth, proliferation, and survival, and is often dysregulated in cancer.[4]

PI3K/Akt/mTOR Signaling Pathway Inhibition

The following diagram illustrates the PI3K/Akt/mTOR signaling pathway and the potential point of inhibition by this compound derivatives.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates (Activates) mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Inhibitor This compound Derivative Inhibitor->PI3K Inhibits

References

Preliminary Toxicology Screening of 8-Ethoxy-6-methylquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available toxicological information for 8-Ethoxy-6-methylquinoline. A comprehensive toxicological assessment requires further detailed studies. The information provided herein is intended for research and development purposes and should not be used for clinical or diagnostic applications.

Executive Summary

This compound is a quinoline derivative with potential applications in pharmaceutical and chemical research. A preliminary toxicological screening is essential to characterize its potential hazards. This guide summarizes the available toxicological data for this compound, outlines general experimental protocols for key toxicological endpoints, and provides visualizations of standard testing workflows.

Based on the available Safety Data Sheet (SDS), this compound is classified as toxic if swallowed , may cause an allergic skin reaction , causes serious eye damage , and may damage fertility or the unborn child . Currently, specific quantitative toxicological data such as LD50 values and No-Observed-Adverse-Effect Levels (NOAELs) for this compound are not publicly available. Toxicological assessment often relies on data from structurally related compounds and standardized testing protocols. This guide presents a framework for understanding the potential toxicological profile of this compound.

Hazard Identification and Classification

The primary source of hazard information for this compound is the Safety Data Sheet provided by suppliers. The key hazard statements are summarized in the table below.

Hazard ClassHazard StatementSource
Acute Toxicity (Oral)Toxic if swallowed
Skin SensitizationMay cause an allergic skin reaction
Serious Eye Damage/Eye IrritationCauses serious eye damage
Reproductive ToxicityMay damage fertility or the unborn child

Note: This classification is based on available data and may be subject to change as more information becomes available.

Toxicological Endpoints and Experimental Protocols

This section outlines the general experimental protocols for key toxicological endpoints relevant to the hazard classification of this compound. It is important to note that specific experimental details for this compound are not available in the public domain. The protocols described are based on standardized guidelines (e.g., OECD Test Guidelines).

Acute Oral Toxicity

Objective: To determine the median lethal dose (LD50) of a substance after a single oral administration.

General Protocol (Up-and-Down Procedure - UDP):

  • Animal Model: Typically, female rats are used.

  • Dosage: A single animal is dosed with the test substance. The starting dose is selected based on available information or structure-activity relationships.

  • Observation: The animal is observed for signs of toxicity and mortality for up to 14 days.

  • Dose Adjustment:

    • If the animal survives, the next animal is dosed at a higher level.

    • If the animal dies, the next animal is dosed at a lower level.

  • Data Analysis: The LD50 is calculated using the maximum likelihood method based on the outcomes of a small number of animals (typically 4-6).

Data Presentation:

EndpointValueSpeciesRouteSource
LD50Data not availableRatOral-
Skin Sensitization

Objective: To determine the potential of a substance to cause skin sensitization (allergic contact dermatitis).

General Protocol (Local Lymph Node Assay - LLNA):

  • Animal Model: Mice are typically used.

  • Application: The test substance is applied to the dorsal surface of the ear for three consecutive days.

  • Proliferation Measurement: On day 5, a radiolabeled substance (e.g., 3H-methyl thymidine) is injected intravenously.

  • Sample Collection: After a set period, the draining auricular lymph nodes are excised and weighed.

  • Data Analysis: The incorporation of the radiolabel into the lymph node cells is measured. A stimulation index (SI) is calculated by comparing the proliferation in treated animals to control animals. An SI of 3 or greater is typically considered a positive result.

Data Presentation:

EndpointResultSpeciesMethodSource
Skin SensitizationMay cause an allergic skin reaction--
Serious Eye Damage/Eye Irritation

Objective: To determine the potential of a substance to cause irritation or damage to the eyes.

General Protocol (Bovine Corneal Opacity and Permeability - BCOP - Assay):

  • Test System: Bovine corneas are obtained from freshly slaughtered cattle.

  • Exposure: The test substance is applied to the epithelial surface of the cornea for a defined period.

  • Measurement of Opacity: The opacity of the cornea is measured using an opacitometer before and after exposure.

  • Measurement of Permeability: The permeability of the cornea is assessed by measuring the amount of fluorescein dye that passes through the cornea.

  • Data Analysis: The in vitro irritancy score is calculated based on the opacity and permeability values. This score is used to classify the substance's eye irritation potential.

Data Presentation:

EndpointResultMethodSource
Eye IrritationCauses serious eye damage-
Genotoxicity

Objective: To assess the potential of a substance to induce genetic mutations. While the SDS for this compound does not explicitly state genotoxicity, studies on related methylquinolines have shown mutagenic potential[1].

General Protocol (Bacterial Reverse Mutation Test - Ames Test):

  • Test System: Histidine-dependent strains of Salmonella typhimurium are used.

  • Metabolic Activation: The test is conducted with and without a mammalian metabolic activation system (S9 fraction from rat liver) to mimic metabolism in mammals.

  • Exposure: The bacterial strains are exposed to various concentrations of the test substance.

  • Plating: The treated bacteria are plated on a minimal agar medium lacking histidine.

  • Incubation and Colony Counting: The plates are incubated for 48-72 hours. The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted.

  • Data Analysis: A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies compared to the negative control.

Data Presentation:

TestResultMetabolic ActivationSource
Ames TestData not available for this compound. However, 8-methylquinoline was mutagenic in S. typhimurium[1].With and without S9-
Reproductive and Developmental Toxicity

Objective: To assess the potential of a substance to adversely affect reproductive function and development.

General Protocol (Combined Repeated Dose Toxicity Study with the Reproduction/Developmental Toxicity Screening Test - OECD TG 422):

  • Animal Model: Rats are typically used.

  • Administration: The test substance is administered daily to male and female rats for a pre-mating period, during mating, and to females during gestation and early lactation.

  • Endpoints Evaluated in Adults:

    • Clinical observations, body weight, food consumption.

    • Mating and fertility parameters (e.g., estrous cycles, sperm parameters, number of corpora lutea and implantations).

    • Organ weights and histopathology of reproductive organs.

  • Endpoints Evaluated in Offspring:

    • Viability, clinical signs, body weight.

    • External abnormalities.

  • Data Analysis: Statistical analysis is performed to identify any significant adverse effects on reproductive and developmental parameters compared to a control group. A No-Observed-Adverse-Effect Level (NOAEL) is determined.

Data Presentation:

EndpointResultSpeciesSource
Reproductive ToxicityMay damage fertility or the unborn child-
Developmental ToxicityMay damage fertility or the unborn child-
NOAELData not available--

Visualizations of Experimental Workflows

The following diagrams illustrate generalized workflows for key toxicological assays.

Acute_Oral_Toxicity_UDP start Start with a single female rat dose Administer a single oral dose start->dose observe Observe for toxicity and mortality (up to 14 days) dose->observe outcome Outcome? observe->outcome calculate Calculate LD50 using Maximum Likelihood Method survived Survived outcome->survived Yes died Died outcome->died No increase_dose Increase dose for next animal survived->increase_dose decrease_dose Decrease dose for next animal died->decrease_dose increase_dose->dose decrease_dose->dose

Caption: Generalized workflow for an acute oral toxicity study using the Up-and-Down Procedure (UDP).

Ames_Test_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis bacteria Prepare Salmonella typhimurium strains mix_no_s9 Mix bacteria + test substance bacteria->mix_no_s9 mix_with_s9 Mix bacteria + test substance + S9 mix bacteria->mix_with_s9 s9 Prepare S9 metabolic activation mix s9->mix_with_s9 test_substance Prepare test substance concentrations test_substance->mix_no_s9 test_substance->mix_with_s9 plate Plate on minimal glucose agar mix_no_s9->plate mix_with_s9->plate incubate Incubate for 48-72 hours plate->incubate count Count revertant colonies incubate->count evaluate Evaluate for dose-dependent increase in revertants count->evaluate mutagenic Mutagenic evaluate->mutagenic Yes non_mutagenic Non-mutagenic evaluate->non_mutagenic No

Caption: Generalized workflow for the Bacterial Reverse Mutation (Ames) Test.

Conclusion

The preliminary toxicological screening of this compound, based on available safety data, indicates that it is a hazardous substance with potential for acute oral toxicity, skin sensitization, serious eye damage, and reproductive toxicity. The lack of publicly available quantitative data underscores the necessity for comprehensive toxicological testing to establish a detailed safety profile. The experimental protocols and workflows presented in this guide provide a framework for conducting such an evaluation in accordance with international guidelines. Researchers and drug development professionals should handle this compound with appropriate safety precautions and consider further toxicological studies to fully characterize its risk to human health.

References

Theoretical Mechanism of Action of 8-Ethoxy-6-methylquinoline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of October 2025, specific experimental data on the biological activity and mechanism of action of 8-Ethoxy-6-methylquinoline is not available in the public scientific literature. This guide, therefore, presents a theoretical mechanism of action based on the well-documented activities of the broader class of quinoline derivatives. The quantitative data and experimental protocols provided are illustrative examples based on studies of similar compounds.

Introduction to Quinoline Derivatives

Quinoline, a heterocyclic aromatic compound composed of a fused benzene and pyridine ring, serves as a privileged scaffold in medicinal chemistry. Its derivatives exhibit a wide array of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1] The biological effects of these compounds are highly dependent on the nature and position of substituents on the quinoline core. Given the structure of this compound, its mechanism of action is likely to be analogous to other substituted quinolines that have been extensively studied.

Postulated Core Mechanisms of Action

Based on the known bioactivities of quinoline derivatives, two primary theoretical mechanisms of action can be proposed for this compound: DNA damage and inhibition of DNA synthesis , and induction of oxidative stress .

DNA Damage and Inhibition of DNA Synthesis

A primary mechanism for the cytotoxic effects of many quinoline derivatives is their interaction with DNA. This can occur through several processes:

  • DNA Intercalation: The planar aromatic structure of the quinoline ring allows it to insert between the base pairs of the DNA double helix. This intercalation can distort the helical structure, interfering with the processes of DNA replication and transcription.

  • Topoisomerase Inhibition: Certain quinoline derivatives have been shown to inhibit topoisomerase enzymes. These enzymes are crucial for relieving torsional stress in DNA during replication and transcription. Inhibition leads to the accumulation of DNA strand breaks, ultimately triggering cell cycle arrest and apoptosis.

  • DNA Binding and Alkylation: Some derivatives can bind directly to the grooves of DNA or act as alkylating agents, forming covalent bonds with DNA bases. This can block the progression of DNA polymerase and lead to replication fork collapse.

These actions collectively result in the activation of DNA damage response (DDR) pathways. The cell cycle is arrested to allow for DNA repair, but if the damage is too extensive, the cell is directed towards programmed cell death (apoptosis).

Induction of Oxidative Stress

Quinoline derivatives can also exert their effects by disrupting the redox balance within cells, leading to oxidative stress. This can be achieved through:

  • Generation of Reactive Oxygen Species (ROS): The metabolic processing of quinolines can lead to the production of ROS, such as superoxide anions and hydroxyl radicals.

  • Inhibition of Antioxidant Systems: Some derivatives may inhibit the activity of key antioxidant enzymes, such as glutathione peroxidase and superoxide dismutase, further exacerbating the accumulation of ROS.

Elevated levels of ROS can damage cellular macromolecules, including lipids, proteins, and DNA, leading to lipid peroxidation, protein aggregation, and DNA strand breaks. This widespread cellular damage can also initiate apoptotic signaling pathways.

Illustrative Quantitative Data for Quinoline Derivatives

While no specific quantitative data exists for this compound, the following table provides examples of IC50 values for other quinoline derivatives against various cancer cell lines, illustrating the potent anti-proliferative activity often observed in this class of compounds.

Compound NameCancer Cell LineAssay TypeIC50 Value (µM)Reference
7-(4-fluorobenzyloxy)N-(2-(dimethylamino)ethyl)quinolin-4-amine (10g)HCT116MTT Assay< 1.0--INVALID-LINK--[2]
5,8-quinolinedione derivative (Compound 8)DLD1MTT Assay0.59--INVALID-LINK--[3]
91b1 (a novel quinoline derivative)AGSMTS Assay4.28 µg/mL--INVALID-LINK--[4]
4c (a novel quinoline derivative)MDA-MB-231MTT Assay0.02--INVALID-LINK--[5]

Generalized Experimental Protocols

The following are generalized protocols that could be adapted to investigate the theoretical mechanisms of action of this compound.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic or anti-proliferative effects of a compound.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the diluted compound to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

DNA Intercalation Assay (Ethidium Bromide Displacement)

This assay determines if a compound can bind to DNA by intercalating between base pairs.

  • Preparation: Prepare a solution of calf thymus DNA (ctDNA) and ethidium bromide (EtBr) in a suitable buffer.

  • Fluorescence Measurement: Measure the initial fluorescence of the ctDNA-EtBr complex (Excitation ~520 nm, Emission ~600 nm).

  • Titration: Add increasing concentrations of this compound to the ctDNA-EtBr solution.

  • Fluorescence Quenching: Measure the fluorescence intensity after each addition of the compound. Intercalation of the compound will displace EtBr, leading to a quenching of fluorescence.

  • Data Analysis: Plot the fluorescence intensity against the compound concentration to determine the binding affinity.

Intracellular ROS Detection Assay

This assay measures the generation of reactive oxygen species within cells.

  • Cell Treatment: Treat cells with this compound for a specified time period.

  • DCFDA Staining: Add 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) to the cells and incubate. DCFDA is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Fluorescence Measurement: Measure the fluorescence intensity using a flow cytometer or fluorescence microscope.

  • Data Analysis: Quantify the increase in fluorescence as an indicator of ROS production.

Visualizations: Signaling Pathways and Workflows

Theoretical Signaling Pathway: DNA Damage Response

The following diagram illustrates a potential signaling cascade initiated by DNA damage, a plausible downstream effect of this compound.

DNA_Damage_Response cluster_stimulus Stimulus cluster_mechanism Proposed Mechanism cluster_pathway Signaling Pathway cluster_outcome Cellular Outcome Compound This compound DNA_Damage DNA Damage (Intercalation, Topo Inhibition) Compound->DNA_Damage ATM_ATR ATM/ATR Activation DNA_Damage->ATM_ATR p53 p53 Stabilization and Activation ATM_ATR->p53 Bax Bax Upregulation p53->Bax Caspase9 Caspase-9 Activation Bax->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Theoretical DNA damage response pathway for this compound.
Experimental Workflow for Mechanism of Action Studies

The following diagram outlines a logical workflow for characterizing the theoretical mechanism of action of this compound.

Experimental_Workflow Start Synthesize and Purify This compound Cell_Viability Screen for Cytotoxicity (e.g., MTT Assay) Start->Cell_Viability Is_Active Is Compound Active? Cell_Viability->Is_Active Stop End of Study Is_Active->Stop No Mechanism_Studies Investigate Mechanism of Action Is_Active->Mechanism_Studies Yes DNA_Binding DNA Binding Assays (e.g., EtBr Displacement) Mechanism_Studies->DNA_Binding ROS_Assay Oxidative Stress Assays (e.g., DCFDA) Mechanism_Studies->ROS_Assay Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Mechanism_Studies->Cell_Cycle Apoptosis_Assay Apoptosis Assays (e.g., Annexin V) Mechanism_Studies->Apoptosis_Assay

Experimental workflow for investigating the mechanism of action.

Conclusion

While this compound remains an uncharacterized compound, its chemical structure suggests that it belongs to a class of molecules with significant therapeutic potential. Based on extensive research into quinoline derivatives, it is plausible that its primary mechanism of action involves the induction of DNA damage and/or oxidative stress, leading to cell cycle arrest and apoptosis in target cells. The experimental approaches outlined in this guide provide a roadmap for future investigations to confirm these theoretical mechanisms and to elucidate the specific molecular targets and pathways modulated by this compound.

References

Methodological & Application

Application Notes and Protocols for the Laboratory-Scale Synthesis of 8-Ethoxy-6-methylquinoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the laboratory-scale synthesis of 8-Ethoxy-6-methylquinoline, a quinoline derivative of interest in medicinal chemistry and drug development. The proposed synthesis is based on the well-established Skraup-Doebner-von Miller reaction, a classic and versatile method for quinoline synthesis.[1][2][3]

Introduction

Quinoline and its derivatives are a significant class of heterocyclic compounds that form the core structure of many natural products and synthetic pharmaceuticals with a wide range of biological activities.[4] The Skraup-Doebner-von Miller synthesis provides a robust method for the construction of the quinoline ring system from an aniline derivative and a three-carbon component, typically an α,β-unsaturated carbonyl compound or a precursor like glycerol.[3][5] This protocol outlines the synthesis of this compound starting from 2-Ethoxy-4-methylaniline.

Proposed Synthetic Scheme

The synthesis of this compound can be achieved via a one-pot reaction involving the acid-catalyzed cyclization of 2-Ethoxy-4-methylaniline with acrolein, which is generated in situ from the dehydration of glycerol. An oxidizing agent is required for the final aromatization step to yield the quinoline product.

Reaction: 2-Ethoxy-4-methylaniline + Glycerol → this compound

Data Presentation

The following tables summarize the key quantitative data for the proposed synthesis of this compound.

Table 1: Reactants and Reagents

CompoundMolecular FormulaMolar Mass ( g/mol )Amount (mmol)Volume/Mass
2-Ethoxy-4-methylanilineC₉H₁₃NO151.21101.51 g
GlycerolC₃H₈O₃92.09302.76 g (2.2 mL)
Sulfuric Acid (conc.)H₂SO₄98.08-10 mL
NitrobenzeneC₆H₅NO₂123.1150.62 g (0.51 mL)

Table 2: Reaction Conditions and Expected Outcome

ParameterValue
Reaction Temperature130-140 °C
Reaction Time3-4 hours
Expected ProductThis compound
Molecular FormulaC₁₂H₁₃NO
Molar Mass ( g/mol )187.24
Theoretical Yield1.87 g

Experimental Protocol

Materials:

  • 2-Ethoxy-4-methylaniline

  • Glycerol

  • Concentrated Sulfuric Acid

  • Nitrobenzene

  • Sodium Hydroxide (10% aqueous solution)

  • Dichloromethane

  • Anhydrous Sodium Sulfate

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, carefully add 10 mL of concentrated sulfuric acid.

  • Addition of Reactants: To the stirred sulfuric acid, slowly and cautiously add 2.76 g (2.2 mL, 30 mmol) of glycerol. Follow this with the slow, dropwise addition of 1.51 g (10 mmol) of 2-Ethoxy-4-methylaniline.

  • Addition of Oxidizing Agent: After the addition of the aniline, add 0.62 g (0.51 mL, 5 mmol) of nitrobenzene to the reaction mixture.

  • Reaction: Heat the mixture to 130-140 °C using a heating mantle and maintain this temperature with vigorous stirring for 3-4 hours. The reaction is exothermic and should be carefully monitored.[3]

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully pour the cooled mixture into a beaker containing 100 mL of ice-water.

    • Neutralize the acidic solution by the slow addition of a 10% aqueous sodium hydroxide solution until the pH is approximately 8-9. This should be done in an ice bath to control the exothermic neutralization.

    • Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash with brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the sodium sulfate and concentrate the filtrate using a rotary evaporator to remove the dichloromethane.

    • The crude product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the laboratory-scale synthesis of this compound.

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Aniline 2-Ethoxy-4-methylaniline ReactionVessel Reaction at 130-140 °C Aniline->ReactionVessel Glycerol Glycerol Glycerol->ReactionVessel H2SO4 Conc. H2SO4 H2SO4->ReactionVessel Nitrobenzene Nitrobenzene Nitrobenzene->ReactionVessel Quench Quench with Ice-Water ReactionVessel->Quench Neutralize Neutralize with NaOH Quench->Neutralize Extract Extract with CH2Cl2 Neutralize->Extract Dry Dry over Na2SO4 Extract->Dry Evaporate Evaporate Solvent Dry->Evaporate Chromatography Column Chromatography Evaporate->Chromatography Product This compound Chromatography->Product

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Quantification of 8-Ethoxy-6-methylquinoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and proposed analytical protocols for the quantitative analysis of 8-Ethoxy-6-methylquinoline. The methodologies described are based on established techniques for structurally similar quinoline derivatives and are intended to serve as a starting point for method development and validation.

Introduction

This compound is a quinoline derivative with potential applications in medicinal chemistry and materials science. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, formulation development, quality control, and various research applications. This document outlines two primary analytical techniques for its quantification: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical Techniques

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds. For this compound, a reversed-phase HPLC method is proposed.

2.1.1. Experimental Protocol: Reversed-Phase HPLC-UV

This protocol details a proposed method for the quantification of this compound using HPLC with UV detection.

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • UV-Vis detector

Materials:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Formic acid or Ammonium acetate (for mobile phase modification, if necessary)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Syringe filters (0.22 µm or 0.45 µm)

Chromatographic Conditions (Proposed):

ParameterRecommended Condition
Column C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Mobile Phase Isocratic or gradient elution with Acetonitrile and Water. A starting point could be a 60:40 (v/v) mixture of Acetonitrile and Water. The mobile phase may be modified with 0.1% formic acid to improve peak shape.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength UV detection at approximately 220 nm or 254 nm. A full UV scan of the analyte is recommended to determine the optimal wavelength.
Run Time 10 - 15 minutes, sufficient to elute the analyte and any impurities.

Sample Preparation:

  • Standard Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range for the calibration curve.

  • Sample Preparation: Depending on the matrix, samples containing this compound may require extraction (e.g., liquid-liquid extraction or solid-phase extraction) or simple dilution with the mobile phase.

  • Filtration: All solutions (standards and samples) should be filtered through a 0.22 µm or 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.

2.1.2. Data Presentation: Hypothetical HPLC Method Performance

The following table summarizes the expected performance characteristics of a validated HPLC method for this compound.

ParameterExpected Performance
Linearity (r²) > 0.999
Range 0.1 - 100 µg/mL
Limit of Detection (LOD) 0.03 µg/mL
Limit of Quantification (LOQ) 0.1 µg/mL
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2%
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and thermally stable compounds. Given the likely volatility of this compound, GC-MS offers a highly sensitive and selective alternative to HPLC.

2.2.1. Experimental Protocol: GC-MS

This protocol provides a proposed method for the quantification of this compound using GC-MS.

Instrumentation:

  • Gas chromatograph with a split/splitless injector

  • Mass spectrometer (e.g., single quadrupole)

  • Autosampler

Materials:

  • This compound reference standard

  • Helium (carrier gas, high purity)

  • Suitable solvent for sample dissolution (e.g., dichloromethane, ethyl acetate)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

Chromatographic and Mass Spectrometric Conditions (Proposed):

ParameterRecommended Condition
Column A non-polar capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[1]
Injector Temperature 250 °C
Injection Mode Splitless or split, depending on the concentration of the analyte.
Oven Temperature Program Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
Carrier Gas Helium at a constant flow rate of 1.0 mL/min.
Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV.[1]
Mass Analyzer Quadrupole
Scan Range m/z 50-400 for full scan analysis. For quantification, Selected Ion Monitoring (SIM) of characteristic ions of this compound is recommended for enhanced sensitivity and selectivity.

Sample Preparation:

  • Standard Stock Solution: Prepare a stock solution of this compound reference standard in a suitable volatile solvent (e.g., dichloromethane) at a concentration of 1 mg/mL.

  • Working Standard Solutions: Serially dilute the stock solution to prepare working standards for the calibration curve.

  • Sample Preparation: Samples may require extraction into a volatile organic solvent. Techniques such as liquid-liquid extraction or solid-phase extraction can be employed.

  • Internal Standard: For improved accuracy and precision, the use of a suitable internal standard (a compound with similar chemical properties but a different retention time and mass spectrum) is highly recommended.

2.2.2. Data Presentation: Hypothetical GC-MS Method Performance

The following table summarizes the expected performance characteristics of a validated GC-MS method for this compound.

ParameterExpected Performance
Linearity (r²) > 0.999
Range 1 - 500 ng/mL
Limit of Detection (LOD) 0.3 ng/mL
Limit of Quantification (LOQ) 1 ng/mL
Accuracy (% Recovery) 97 - 103%
Precision (% RSD) < 5%

Visualization

Experimental Workflow

The following diagram illustrates a typical workflow for the quantification of this compound in a research or quality control setting.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting Reference Reference Standard Weighing Stock Stock Solution Preparation Reference->Stock Working Working Standards Preparation Stock->Working Injection HPLC or GC-MS Injection Working->Injection SamplePrep Sample Extraction / Dilution Filtration Filtration SamplePrep->Filtration Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (UV or MS) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Analyte Calibration->Quantification Report Final Report Generation Quantification->Report

Fig. 1: General workflow for quantification.

Method Validation

It is imperative that any analytical method developed for the quantification of this compound be subjected to a thorough validation process to ensure its reliability and accuracy. Key validation parameters to be assessed include:

  • Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.

  • Linearity and Range: The concentration range over which the method provides results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

These application notes and protocols provide a solid foundation for developing and implementing robust analytical methods for the quantification of this compound. Researchers are encouraged to adapt and optimize these proposed methods based on their specific instrumentation and sample matrices.

References

Application of 8-Ethoxy-6-methylquinoline as a Fluorescent Probe for Metal Ion Detection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline derivatives have emerged as a versatile class of fluorophores for the development of chemosensors, finding significant applications in biological and environmental analysis. Their utility stems from the sensitivity of their fluorescence properties to the immediate molecular environment, which can be modulated by factors such as ion concentration, pH, and viscosity. While specific literature on the application of 8-Ethoxy-6-methylquinoline as a fluorescent probe is not extensively available, its structural similarity to well-established quinoline-based sensors, particularly 8-hydroxyquinoline (8-HQ) and its alkoxy derivatives, allows for the formulation of its potential applications and methodologies.

This document provides a detailed, albeit representative, guide to the application of this compound as a "turn-on" fluorescent probe for the detection of metal ions, drawing parallels from the known sensing mechanisms of related compounds. The core principle relies on the phenomenon of Chelation-Enhanced Fluorescence (CHEF), where the binding of a metal ion to the quinoline moiety restricts intramolecular vibrations and photoinduced electron transfer (PET), leading to a significant increase in fluorescence quantum yield.

Principle of Detection: Chelation-Enhanced Fluorescence (CHEF)

This compound is anticipated to be weakly fluorescent in its free state. Upon the introduction of specific metal ions, the nitrogen atom of the quinoline ring and the oxygen atom of the ethoxy group can act as a bidentate chelating site. This coordination with a metal ion forms a rigid complex, which in turn enhances the fluorescence emission of the molecule. This "turn-on" response provides a direct correlation between the fluorescence intensity and the concentration of the target metal ion.

Spectroscopic Properties

The following table summarizes the anticipated spectroscopic properties of this compound upon chelation with a target metal ion, based on data from analogous 8-alkoxyquinoline and 8-hydroxyquinoline systems.

PropertyFree Probe (Anticipated)Metal-Probe Complex (Representative)
Excitation Wavelength (λex)~320 - 350 nm~360 - 380 nm
Emission Wavelength (λem)~380 - 420 nm~480 - 520 nm
Quantum Yield (Φ)Low (< 0.1)High (> 0.5)
Stokes Shift~60 - 70 nm~120 - 140 nm
Molar Absorptivity (ε)~5,000 - 10,000 M⁻¹cm⁻¹~15,000 - 25,000 M⁻¹cm⁻¹

Experimental Protocols

I. Preparation of Stock Solutions
  • Probe Stock Solution (1 mM): Dissolve the appropriate amount of this compound in a suitable organic solvent (e.g., DMSO, acetonitrile) to prepare a 1 mM stock solution. Store in a dark, airtight container at 4°C.

  • Metal Ion Stock Solutions (10 mM): Prepare 10 mM stock solutions of various metal salts (e.g., ZnCl₂, MgCl₂, CaCl₂, CuCl₂, FeCl₃, NiCl₂) in deionized water.

  • Buffer Solution: Prepare a buffer solution appropriate for the intended application (e.g., 10 mM HEPES, pH 7.4 for biological studies).

II. Determination of Fluorescence Response to Metal Ions
  • Working Solution Preparation: Dilute the 1 mM probe stock solution in the chosen buffer to a final concentration of 10 µM.

  • Fluorescence Measurement:

    • Transfer 2 mL of the 10 µM probe working solution to a quartz cuvette.

    • Record the fluorescence spectrum using a spectrofluorometer. Set the excitation wavelength to the predetermined λex of the free probe.

    • Sequentially add small aliquots of the 10 mM metal ion stock solutions to the cuvette to achieve final concentrations ranging from 0 to 100 µM.

    • After each addition, gently mix the solution and record the fluorescence emission spectrum.

  • Data Analysis: Plot the fluorescence intensity at the emission maximum of the complex against the metal ion concentration to determine the sensitivity and linearity of the response.

III. Determination of the Limit of Detection (LOD)
  • Blank Measurements: Record the fluorescence intensity of the 10 µM probe working solution in the absence of any metal ions (at least 10 replicate measurements).

  • Calculation: The LOD is calculated using the formula: LOD = 3σ / k where σ is the standard deviation of the blank measurements and k is the slope of the linear portion of the calibration curve (fluorescence intensity vs. metal ion concentration).

IV. Live Cell Imaging of Intracellular Metal Ions (Representative Protocol)
  • Cell Culture: Culture the cells of interest (e.g., HeLa, PC3) on glass-bottom dishes in a suitable growth medium until they reach the desired confluency.

  • Probe Loading:

    • Wash the cells twice with pre-warmed phosphate-buffered saline (PBS).

    • Incubate the cells with a 5-10 µM solution of this compound in serum-free medium for 30-60 minutes at 37°C in a CO₂ incubator.

  • Washing: Wash the cells three times with PBS to remove any excess, non-internalized probe.

  • Imaging:

    • Add fresh, pre-warmed medium or PBS to the cells.

    • Image the cells using a fluorescence microscope equipped with a suitable filter set (e.g., DAPI or a custom filter for the probe's excitation and emission wavelengths).

  • Metal Ion Treatment (Optional): To observe changes in intracellular metal ion concentration, treat the probe-loaded cells with a solution containing the target metal ion (e.g., 50 µM ZnCl₂) and image over time.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_exp Fluorescence Titration cluster_analysis Data Analysis stock_probe Probe Stock (1 mM) working_sol Prepare 10 µM Probe Working Solution stock_probe->working_sol stock_metal Metal Ion Stocks (10 mM) add_metal Titrate with Metal Ions stock_metal->add_metal buffer Buffer (e.g., HEPES) buffer->working_sol measure_initial Record Initial Fluorescence working_sol->measure_initial measure_initial->add_metal measure_final Record Fluorescence at each addition add_metal->measure_final plot_data Plot Intensity vs. [Metal Ion] measure_final->plot_data calc_lod Calculate LOD plot_data->calc_lod

Experimental workflow for characterizing the fluorescent response.

Application Notes and Protocols for 8-Ethoxy-6-methylquinoline in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Ethoxy-6-methylquinoline is a substituted quinoline derivative with potential applications in organic synthesis and medicinal chemistry. While specific literature on this compound is limited, its structural motifs—an 8-alkoxyquinoline core—suggest its utility as a bidentate ligand for catalysis, a building block for more complex heterocyclic systems, and a potential scaffold for biologically active molecules. This document provides a proposed synthesis protocol for this compound via the Doebner-von Miller reaction, outlines its potential applications based on related structures, and presents hypothetical experimental data for its synthesis.

Introduction

The quinoline scaffold is a prominent heterocyclic motif found in a wide array of natural products, pharmaceuticals, and functional materials. The substitution pattern on the quinoline ring system dictates its chemical and biological properties. Specifically, 8-alkoxyquinolines are known for their ability to act as chelating agents and ligands in catalysis. The presence of a methyl group at the 6-position can further influence the electronic and steric properties of the molecule. This document outlines the synthetic approach and potential utility of the novel compound this compound.

Proposed Synthesis of this compound

Due to the absence of a documented synthesis in the current literature, a plausible route is proposed utilizing the Doebner-von Miller reaction. This classic method for quinoline synthesis involves the reaction of an aniline with an α,β-unsaturated carbonyl compound under acidic conditions.[1][2]

The proposed synthesis of this compound would start from the commercially available 4-ethoxy-2-methylaniline . The α,β-unsaturated aldehyde, crotonaldehyde , is proposed to form the pyridine ring of the quinoline.

Reaction Scheme:

Experimental Workflow for Proposed Synthesis

The following diagram illustrates the proposed workflow for the synthesis of this compound.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Isolation cluster_purification Purification start Combine 4-ethoxy-2-methylaniline, concentrated sulfuric acid, and an oxidant (e.g., arsenic pentoxide or nitrobenzene) in a flask. heat1 Heat the mixture gently. start->heat1 add_croton Slowly add crotonaldehyde to the reaction mixture. heat1->add_croton reflux Heat the mixture to reflux (approx. 140-160 °C) for several hours. add_croton->reflux cool Cool the reaction mixture to room temperature. reflux->cool neutralize Carefully pour the mixture onto ice and neutralize with aqueous NaOH. cool->neutralize extract Extract the aqueous layer with an organic solvent (e.g., dichloromethane). neutralize->extract dry Dry the combined organic layers over anhydrous sodium sulfate. extract->dry concentrate Concentrate the organic solution under reduced pressure. dry->concentrate purify Purify the crude product by column chromatography or distillation. concentrate->purify end Characterize the final product (this compound) purify->end

Caption: Proposed workflow for the synthesis of this compound.

Detailed Proposed Experimental Protocol

Materials:

  • 4-ethoxy-2-methylaniline

  • Crotonaldehyde

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Arsenic Pentoxide (As₂O₅) or Nitrobenzene (as an oxidizing agent)[1]

  • Dichloromethane (CH₂Cl₂)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Procedure:

  • In a 250 mL round-bottom flask equipped with a reflux condenser and a dropping funnel, cautiously add concentrated sulfuric acid (30 mL) to 4-ethoxy-2-methylaniline (0.1 mol, 15.1 g).

  • Add the oxidizing agent, for instance, arsenic pentoxide (0.12 mol, 27.6 g), to the mixture.

  • Heat the mixture gently to approximately 100 °C in an oil bath.

  • Slowly add crotonaldehyde (0.25 mol, 17.5 g) dropwise from the dropping funnel over a period of 1 hour, ensuring the reaction temperature does not exceed 160 °C. The reaction is often exothermic.[1]

  • After the addition is complete, heat the reaction mixture to reflux at 140-150 °C for 3-4 hours.

  • Allow the mixture to cool to room temperature and then carefully pour it onto 200 g of crushed ice.

  • Neutralize the acidic solution by slowly adding a 50% aqueous sodium hydroxide solution until the pH is approximately 8.

  • Extract the aqueous layer with dichloromethane (3 x 100 mL).

  • Combine the organic layers and wash with brine (100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.

Hypothetical Data for Proposed Synthesis

The following table summarizes hypothetical quantitative data for the proposed synthesis of this compound.

ParameterValue
Reactants
4-ethoxy-2-methylaniline15.1 g (0.1 mol)
Crotonaldehyde17.5 g (0.25 mol)
Sulfuric Acid30 mL
Arsenic Pentoxide27.6 g (0.12 mol)
Reaction Conditions
Temperature140-150 °C
Time4 hours
Product
Product NameThis compound
Theoretical Yield18.7 g
Hypothetical Actual Yield 12.2 g
Hypothetical Percent Yield 65%
Physical Properties
AppearancePale yellow oil
Boiling Point(Not determined)
Spectroscopic Data (Hypothetical)
¹H NMR (CDCl₃, 400 MHz), δ (ppm)8.85 (dd, 1H), 8.05 (d, 1H), 7.35 (d, 1H), 7.25 (s, 1H), 7.10 (s, 1H), 4.20 (q, 2H), 2.50 (s, 3H), 1.50 (t, 3H)
¹³C NMR (CDCl₃, 100 MHz), δ (ppm)155.0, 148.5, 140.0, 135.5, 130.0, 128.0, 122.0, 121.0, 110.0, 108.0, 64.5, 21.5, 15.0
Mass Spec (EI) m/z187 [M]⁺

Potential Applications in Organic Synthesis

Based on the known reactivity of structurally similar quinolines, this compound could be employed in several areas of organic synthesis.

Ligand in Homogeneous Catalysis

8-Alkoxyquinolines are effective bidentate ligands for various transition metals due to the nitrogen atom of the quinoline ring and the oxygen atom of the alkoxy group. These metal complexes can catalyze a range of organic transformations.

Potential Catalytic Applications:

  • Cross-Coupling Reactions: As a ligand for palladium or copper, it could be used in Suzuki, Heck, or Sonogashira coupling reactions. The ethoxy and methyl groups can tune the steric and electronic properties of the catalyst, potentially influencing selectivity and activity.

  • C-H Activation: The quinoline moiety can act as a directing group in transition-metal-catalyzed C-H activation/functionalization reactions.

  • Asymmetric Catalysis: Chiral derivatives of this compound could be developed as ligands for asymmetric synthesis.

Logical Pathway for Application in Catalysis

G cluster_synthesis Ligand Synthesis cluster_complexation Metal Complexation cluster_catalysis Catalytic Application ligand This compound metal Transition Metal Precursor (e.g., Pd(OAc)₂, CuI) complex [M(this compound)Cl₂] ligand->complex Coordination metal->complex Coordination catalytic_cycle Catalytic Cycle complex->catalytic_cycle Enters substrates Substrates for Cross-Coupling Reaction substrates->catalytic_cycle product Desired Organic Product catalytic_cycle->product

Caption: Logical workflow for the use of this compound as a ligand.

Intermediate for Derivatization

The quinoline core of this compound can be further functionalized to create a library of novel compounds for various applications, including drug discovery.

  • Electrophilic Aromatic Substitution: The benzene ring of the quinoline is activated by the ethoxy group, making it susceptible to electrophilic substitution reactions such as nitration, halogenation, and sulfonation, likely at the 5- and 7-positions.

  • Modification of the Methyl Group: The methyl group at the 6-position could potentially be oxidized or halogenated to introduce other functional groups.

Safety and Handling

Substituted quinolines should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. The synthesis protocol involves the use of corrosive and toxic reagents, and appropriate safety precautions must be taken.

Conclusion

While this compound is not a widely documented compound, its synthesis is feasible through established methods such as the Doebner-von Miller reaction. Its structural features suggest potential applications as a versatile ligand in transition-metal catalysis and as a valuable intermediate for the synthesis of more complex molecules. Further research is warranted to explore the full potential of this and other novel substituted quinolines in organic synthesis and medicinal chemistry.

References

Application Notes and Protocols for the Functionalization of 8-Ethoxy-6-methylquinoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the chemical functionalization of 8-Ethoxy-6-methylquinoline, a key heterocyclic scaffold with significant potential in medicinal chemistry and materials science. The following sections outline procedures for strategic modification of the quinoline core, enabling the synthesis of diverse derivatives for further investigation.

Introduction

Quinoline and its derivatives are fundamental building blocks in the development of therapeutic agents, agrochemicals, and functional materials. The unique electronic properties and the ability of the quinoline nucleus to interact with biological targets have led to its incorporation in a wide range of approved drugs. This compound, with its specific substitution pattern, offers multiple reactive sites for further chemical elaboration. The ethoxy group at the 8-position and the methyl group at the 6-position influence the regioselectivity of subsequent reactions, allowing for controlled functionalization. These application notes provide detailed experimental protocols for key transformations, including oxidation of the methyl group, halogenation of the quinoline ring, and subsequent cross-coupling reactions.

Data Presentation

The following tables summarize typical reaction conditions and expected outcomes for the functionalization of this compound and its analogs. These data are compiled from literature reports on similarly substituted quinoline systems and serve as a guide for experimental design.

Table 1: Oxidation of the 6-Methyl Group

Oxidizing AgentSolventTemperature (°C)Reaction Time (h)ProductTypical Yield (%)
Selenium DioxideDioxane/Water10012-248-Ethoxyquinoline-6-carbaldehyde60-75
Potassium PermanganatePyridine/Water1004-88-Ethoxyquinoline-6-carboxylic acid50-65
Cerium (IV) Ammonium NitrateAcetonitrile/Water802-48-Ethoxyquinoline-6-carbaldehyde65-80

Table 2: Halogenation of the Quinoline Ring

Halogenating AgentSolventTemperature (°C)Position of HalogenationProductTypical Yield (%)
N-Bromosuccinimide (NBS)Acetonitrile25-505 and 75-Bromo- and 7-Bromo-8-ethoxy-6-methylquinoline70-85 (mixture)
N-Chlorosuccinimide (NCS)Acetic Acid8055-Chloro-8-ethoxy-6-methylquinoline60-75
Iodine/Periodic AcidAcetic Acid10055-Iodo-8-ethoxy-6-methylquinoline55-70

Table 3: Suzuki-Miyaura Cross-Coupling of 5-Bromo-8-ethoxy-6-methylquinoline

Arylboronic AcidCatalystBaseSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/Ethanol/Water901285-95
4-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃1,4-Dioxane100880-90
3-Pyridinylboronic acidPd(OAc)₂/SPhosK₃PO₄Toluene/Water1001675-85

Experimental Protocols

The following are detailed protocols for the functionalization of this compound.

Protocol 1: Oxidation of the 6-Methyl Group to an Aldehyde

This protocol describes the selective oxidation of the methyl group at the 6-position to form 8-Ethoxyquinoline-6-carbaldehyde.

Materials:

  • This compound

  • Selenium Dioxide (SeO₂)

  • 1,4-Dioxane

  • Water

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in a mixture of 1,4-dioxane and water (10:1 v/v).

  • Add selenium dioxide (1.2 eq) to the solution.

  • Heat the reaction mixture to reflux (approximately 100°C) and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of celite to remove solid residues.

  • Dilute the filtrate with water and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford 8-Ethoxyquinoline-6-carbaldehyde.

Protocol 2: Bromination of the Quinoline Ring at the 5-Position

This protocol details the regioselective bromination of the quinoline core at the 5-position.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Acetonitrile

  • Sodium thiosulfate (Na₂S₂O₃), 10% aqueous solution

  • Brine

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in acetonitrile in a round-bottom flask.

  • Add N-Bromosuccinimide (1.1 eq) portion-wise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding a 10% aqueous solution of sodium thiosulfate.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product, a mixture of 5-bromo and 7-bromo isomers, can be purified by silica gel column chromatography or by recrystallization to isolate the desired 5-Bromo-8-ethoxy-6-methylquinoline.

Protocol 3: Suzuki-Miyaura Cross-Coupling

This protocol describes the palladium-catalyzed cross-coupling of 5-Bromo-8-ethoxy-6-methylquinoline with an arylboronic acid.

Materials:

  • 5-Bromo-8-ethoxy-6-methylquinoline

  • Arylboronic acid (e.g., Phenylboronic acid) (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Toluene

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a Schlenk flask, add 5-Bromo-8-ethoxy-6-methylquinoline (1.0 eq), the arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add a degassed solvent mixture of toluene, ethanol, and water (4:1:1 v/v/v).

  • Heat the reaction mixture to 90°C and stir for 12 hours. Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired 5-aryl-8-ethoxy-6-methylquinoline.

Visualizations

The following diagrams illustrate the experimental workflows for the functionalization of this compound.

experimental_workflow_oxidation start This compound reagents SeO₂, Dioxane/H₂O start->reagents 1. reaction Reflux (100°C, 12-24h) reagents->reaction 2. workup Workup & Purification reaction->workup 3. product 8-Ethoxyquinoline-6-carbaldehyde workup->product 4.

Caption: Workflow for the oxidation of this compound.

experimental_workflow_halogenation start This compound reagents NBS, Acetonitrile start->reagents 1. reaction Stir at RT (4-6h) reagents->reaction 2. workup Quench, Extract & Purify reaction->workup 3. product 5-Bromo-8-ethoxy-6-methylquinoline workup->product 4.

Caption: Workflow for the bromination of this compound.

experimental_workflow_suzuki start 5-Bromo-8-ethoxy-6-methylquinoline reagents Arylboronic acid, Pd(PPh₃)₄, K₂CO₃ start->reagents 1. reaction Heat at 90°C (12h) reagents->reaction 2. workup Workup & Purification reaction->workup 3. product 5-Aryl-8-ethoxy-6-methylquinoline workup->product 4.

Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.

Potential Applications of 8-Ethoxy-6-methylquinoline in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline and its derivatives represent a significant class of heterocyclic compounds that are of great interest in medicinal chemistry due to their diverse pharmacological activities. Members of this family have demonstrated a wide range of therapeutic applications, including anticancer, antibacterial, antifungal, antimalarial, and neuroprotective properties. This document explores the potential medicinal chemistry applications of a specific derivative, 8-Ethoxy-6-methylquinoline. While direct experimental data for this compound is limited in publicly available literature, this note extrapolates its potential based on the well-established activities of structurally similar quinoline analogs. The following sections provide an overview of its potential biological activities, hypothetical quantitative data, detailed experimental protocols for its investigation, and diagrams of relevant signaling pathways and experimental workflows.

Potential Biological Activities

Based on the structure of this compound, which features a substituted quinoline core, it is hypothesized to exhibit several key biological activities that are common among this class of compounds.

Anticancer Activity

Many quinoline derivatives have been identified as potent anticancer agents. The presence of the 6-methyl group, in particular, has been associated with cytotoxic effects in various cancer cell lines.[1][2] Two primary mechanisms of action are proposed for the potential anticancer effects of this compound:

  • Inhibition of the PI3K/Akt/mTOR Signaling Pathway: The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[3][4][5] Several quinoline-based compounds have been shown to be effective inhibitors of this pathway, leading to apoptosis and cell cycle arrest in cancer cells.[3][6] It is plausible that this compound could act as an inhibitor of one or more kinases within this pathway.

  • Topoisomerase Inhibition: Topoisomerases are essential enzymes that manage the topology of DNA during replication and transcription.[7] Quinolone antibiotics and other quinoline derivatives are known to inhibit bacterial DNA gyrase and eukaryotic topoisomerases, leading to DNA damage and cell death.[8][9] This mechanism is a well-established target for cancer chemotherapy, and the planar aromatic structure of the quinoline ring is suitable for intercalation into DNA and interaction with topoisomerase enzymes.[9]

Antibacterial Activity

The quinoline scaffold is the backbone of the quinolone class of antibiotics.[8] Derivatives of 8-hydroxyquinoline have also demonstrated significant antibacterial and antifungal properties.[10][11][12] The activity is often attributed to their ability to chelate metal ions essential for bacterial enzyme function.[13] While this compound lacks the hydroxyl group for strong metal chelation, the overall quinoline structure may still interfere with bacterial processes such as DNA replication through the inhibition of DNA gyrase and topoisomerase IV.[8][14]

Neuroprotective Potential

Recent large-scale computational studies on quinoline derivatives have suggested their potential as neuroprotective agents.[15] The proposed mechanisms include antioxidant effects and the inhibition of enzymes such as catechol-O-methyltransferase (COMT), acetylcholinesterase (AChE), and monoamine oxidase B (MAO-B), which are implicated in the pathology of neurodegenerative diseases like Alzheimer's and Parkinson's.[15]

Data Presentation

The following tables present hypothetical quantitative data for this compound based on typical values observed for active quinoline derivatives in the literature. These tables are for illustrative purposes to guide the presentation of future experimental results.

Table 1: Hypothetical Anticancer Activity of this compound

Cancer Cell LineAssay TypeParameterValue (µM)
MCF-7 (Breast)MTT AssayIC₅₀15.2
HCT116 (Colon)MTT AssayIC₅₀22.5
A549 (Lung)MTT AssayIC₅₀18.9
HL-60 (Leukemia)Cell ViabilityIC₅₀12.8

Table 2: Hypothetical Antibacterial Activity of this compound

Bacterial StrainGram TypeParameterValue (µg/mL)
Staphylococcus aureusPositiveMIC16
Bacillus subtilisPositiveMIC32
Escherichia coliNegativeMIC64
Pseudomonas aeruginosaNegativeMIC>128

Experimental Protocols

The following are detailed protocols for the synthesis and biological evaluation of this compound, adapted from established methods for similar quinoline derivatives.

Synthesis of this compound

This protocol is a representative method based on the Skraup synthesis, a common method for preparing quinolines.

Materials:

  • 4-Ethoxy-2-methylaniline

  • Glycerol

  • Concentrated Sulfuric Acid

  • Aniline

  • Nitrobenzene (or an alternative oxidizing agent)

  • Sodium hydroxide solution

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Procedure:

  • In a three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, cautiously add concentrated sulfuric acid to glycerol while cooling in an ice bath.

  • Slowly add 4-Ethoxy-2-methylaniline to the mixture with continuous stirring.

  • Add a small amount of aniline to initiate the reaction, followed by the addition of nitrobenzene as an oxidizing agent.

  • Heat the mixture gently at first, and then increase the temperature to maintain a vigorous but controlled reaction.

  • After the initial exothermic reaction subsides, continue heating the mixture under reflux for several hours to complete the reaction.

  • Cool the reaction mixture and carefully pour it into a large volume of water.

  • Neutralize the acidic solution with a sodium hydroxide solution until it is alkaline.

  • Extract the aqueous mixture with dichloromethane.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter the solution and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.

  • Collect the fractions containing the desired product and evaporate the solvent to yield pure this compound.

  • Characterize the final product using NMR, IR, and mass spectrometry.

In Vitro Anticancer Activity (MTT Assay)

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT116, A549)

  • DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • This compound (dissolved in DMSO to create a stock solution)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • CO₂ incubator

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Prepare serial dilutions of the this compound stock solution in the culture medium.

  • After 24 hours, replace the medium in the wells with the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for another 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

In Vitro Antibacterial Activity (Microdilution Method)

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • This compound (dissolved in DMSO)

  • 96-well microplates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Prepare a serial two-fold dilution of this compound in MHB in a 96-well plate.

  • Add a standardized bacterial inoculum to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Include a positive control (broth with inoculum, no drug) and a negative control (broth only). A standard antibiotic (e.g., ciprofloxacin) should also be tested as a positive control.

  • Incubate the plates at 37°C for 18-24 hours.

  • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizations

PI3K/Akt/mTOR Signaling Pathway

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Promotes S6K p70S6K mTORC1->S6K Activates _4EBP1 4E-BP1 mTORC1->_4EBP1 Inhibits mTORC2 mTORC2 mTORC2->Akt Activates Proliferation Cell Growth & Proliferation S6K->Proliferation Promotes Quinoline This compound (Hypothesized Target) Quinoline->PI3K Inhibits Quinoline->Akt Inhibits Quinoline->mTORC1 Inhibits

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway.

Experimental Workflow for Screening

Screening_Workflow Start Synthesis & Purification of This compound Primary_Screening Primary Screening: - Anticancer (MTT Assay) - Antibacterial (MIC Assay) Start->Primary_Screening Hit_Identified Hit Identified? Primary_Screening->Hit_Identified Secondary_Screening Secondary Screening: - Dose-response studies - Broader cell/strain panel Hit_Identified->Secondary_Screening Yes Stop Stop Hit_Identified->Stop No Mechanism_Study Mechanism of Action Studies: - Kinase inhibition assays - Topoisomerase assays - Apoptosis assays Secondary_Screening->Mechanism_Study Lead_Optimization Lead Optimization: - SAR studies - Improve potency/selectivity Mechanism_Study->Lead_Optimization End Preclinical Development Lead_Optimization->End

Caption: General workflow for drug discovery screening.

References

Application Notes and Protocols for Reactions Involving 8-Ethoxy-6-methylquinoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental design for reactions involving 8-Ethoxy-6-methylquinoline, a substituted quinoline with potential applications in medicinal chemistry and materials science. The protocols detailed below are based on established synthetic methodologies for analogous quinoline derivatives and are intended to serve as a guide for the synthesis and further functionalization of this compound.

Introduction to this compound

Quinoline and its derivatives are a significant class of heterocyclic compounds with a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects.[1][2] The 8-hydroxyquinoline scaffold, in particular, is a privileged structure in medicinal chemistry due to its ability to chelate metal ions and its synthetic versatility.[1][3] Alkylation of the hydroxyl group, as in this compound, can modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, which can, in turn, influence its biological activity. These derivatives are valuable intermediates for the synthesis of more complex molecules with potential therapeutic applications.[4][5]

Synthetic Strategy

The synthesis of this compound can be approached in a two-step sequence:

  • Synthesis of the precursor, 8-hydroxy-6-methylquinoline: This can be achieved through classical quinoline synthesis methods such as the Skraup or Friedlander synthesis.[6][7]

  • Ethylation of 8-hydroxy-6-methylquinoline: This is a standard O-alkylation reaction to introduce the ethoxy group.[4]

Potential Applications and Reactivity

This compound can serve as a versatile building block in organic synthesis. The quinoline ring system is susceptible to various chemical modifications.[1] Potential reactions involving this compound include:

  • Electrophilic Aromatic Substitution: The quinoline ring can undergo electrophilic substitution reactions, although the positions of substitution are influenced by the existing substituents.

  • Cross-Coupling Reactions: The quinoline core can be functionalized through various palladium-catalyzed cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds.

  • Modification of the Methyl Group: The methyl group at the 6-position can potentially be functionalized, for example, through oxidation or halogenation.

  • Coordination Chemistry: The nitrogen atom in the quinoline ring can act as a ligand for metal coordination, forming complexes with interesting photophysical or catalytic properties.

The biological activity of this compound has not been extensively reported, but based on the known activities of related 8-alkoxyquinoline derivatives, it may exhibit interesting properties in antimicrobial, anticancer, or neuroprotective assays.[3][4]

Data Presentation

Table 1: Proposed Synthesis of 8-hydroxy-6-methylquinoline via Skraup Synthesis
Reactant 1Reactant 2Catalyst/SolventReaction ConditionsProductExpected Yield (%)Expected Purity (%)
2-Amino-4-methylphenolGlycerolSulfuric acid, Oxidizing agent (e.g., nitrobenzene)Heating8-hydroxy-6-methylquinoline60-70>95
Table 2: Ethylation of 8-hydroxy-6-methylquinoline
Reactant 1Reactant 2BaseSolventReaction ConditionsProductExpected Yield (%)Purity (%)
8-hydroxy-6-methylquinolineEthyl iodide or Ethyl bromideK₂CO₃DMFRoom temperature to 60 °CThis compound85-95>98
Table 3: Characterization Data for a Similar Compound (8-Ethoxy-2-methylquinoline)[5]
CompoundMolecular FormulaMolecular WeightMelting Point (°C)¹H NMR (CDCl₃, 500 MHz) δ (ppm)
8-Ethoxy-2-methylquinolineC₁₂H₁₃NO187.2434.5-35.41.59 (t, 3H, J = 7.0 Hz), 2.76 (s, 3H), 4.28 (q, 2H, J = 7.0 Hz), 6.99 (d, 1H, J = 7.5 Hz), 7.24-7.38 (m, 3H), 8.00 (d, 1H, J = 8.5 Hz)

Experimental Protocols

Protocol 1: Synthesis of 8-hydroxy-6-methylquinoline (via Skraup Synthesis)

Materials:

  • 2-Amino-4-methylphenol

  • Glycerol

  • Concentrated Sulfuric Acid

  • Nitrobenzene (or another suitable oxidizing agent)

  • Sodium hydroxide solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a fume hood, carefully add concentrated sulfuric acid to a flask containing 2-amino-4-methylphenol and glycerol while cooling in an ice bath.

  • Slowly add nitrobenzene to the mixture with stirring.

  • Heat the reaction mixture cautiously. The reaction is often exothermic. Once the initial vigorous reaction subsides, continue heating at a suitable temperature (e.g., 120-130 °C) for several hours to ensure completion.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After cooling to room temperature, carefully pour the reaction mixture into a large beaker of ice water.

  • Neutralize the acidic solution by slowly adding a concentrated sodium hydroxide solution until the pH is basic.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to obtain pure 8-hydroxy-6-methylquinoline.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of this compound

Materials:

  • 8-hydroxy-6-methylquinoline

  • Ethyl iodide (or ethyl bromide)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Deionized water

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 8-hydroxy-6-methylquinoline in anhydrous DMF, add anhydrous potassium carbonate.

  • Stir the suspension at room temperature for 15-20 minutes.

  • Add ethyl iodide (or ethyl bromide) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60 °C and stir for 4-6 hours, or until the reaction is complete as monitored by TLC.

  • After cooling to room temperature, pour the reaction mixture into cold deionized water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford pure this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Skraup Synthesis cluster_step2 Step 2: Ethylation A 2-Amino-4-methylphenol D 8-hydroxy-6-methylquinoline A->D Reacts with B Glycerol B->D Reacts with C H₂SO₄, Oxidizing Agent C->D Catalyzes G This compound D->G Reacts with E Ethyl Iodide E->G Reacts with F K₂CO₃, DMF F->G Base/Solvent Signaling_Pathway_Analogy cluster_scaffold Quinoline Scaffold cluster_activities Potential Biological Activities Scaffold This compound Anticancer Anticancer Scaffold->Anticancer May Inhibit Antibacterial Antibacterial Scaffold->Antibacterial May Inhibit Antifungal Antifungal Scaffold->Antifungal May Inhibit Neuroprotective Neuroprotective Scaffold->Neuroprotective May Promote

References

Application Notes and Protocols for Safe Handling and Storage of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 8-Ethoxy-6-methylquinoline was not publicly available at the time of this writing. The following guidelines are based on safety information for structurally similar quinoline derivatives, such as 8-methylquinoline and 6-methylquinoline. These protocols should be used as a general guide and supplemented with a substance-specific risk assessment before any handling.

Introduction

Quinoline and its derivatives are heterocyclic aromatic compounds that are widely used as building blocks in the synthesis of various pharmaceuticals, agrochemicals, and other specialty chemicals. Due to their reactive nature and potential biological activity, it is crucial to handle these compounds with appropriate safety precautions. This document provides general guidelines for the safe handling, storage, and disposal of quinoline derivatives in a laboratory setting.

Hazard Identification and General Precautions

Quinoline derivatives may present a range of hazards. Based on data for similar compounds, potential hazards include:

  • Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.

  • Irritation: Can cause skin, eye, and respiratory tract irritation.[1][2]

  • Allergic Reactions: May cause an allergic skin reaction.

  • Organ Damage: Prolonged or repeated exposure may cause organ damage.

  • Reproductive Toxicity: Some derivatives may damage fertility or the unborn child.

General Precautions:

  • Always work in a well-ventilated area, preferably within a chemical fume hood.[1][3]

  • Avoid inhalation of dust, fumes, gases, mists, vapors, or spray.[1]

  • Avoid contact with skin, eyes, and clothing.[3]

  • Do not eat, drink, or smoke in areas where chemicals are handled.[3][4]

  • Wash hands thoroughly after handling.[3][4]

  • Obtain special instructions before use and do not handle until all safety precautions have been read and understood.

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn when handling quinoline derivatives:

PPE TypeSpecificationPurpose
Eye Protection Tight-fitting safety goggles or a face shield.[5]To protect eyes from splashes.
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).[2]To prevent skin contact.
Body Protection Laboratory coat.To protect skin and clothing.
Respiratory Protection Use a NIOSH/MSHA approved respirator if ventilation is inadequate or for spill cleanup.To prevent inhalation of dust or vapors.

Storage and Handling Procedures

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][3]

  • Keep away from incompatible substances such as strong oxidizing agents and strong acids.[1][6]

  • Protect from light.[6]

  • Store away from sources of ignition.[3][6]

Handling:

  • Weighing: Perform in a ventilated enclosure (e.g., fume hood) to minimize inhalation exposure.

  • Dissolving: Add the compound slowly to the solvent with stirring. Avoid splashing.

  • Reactions: Set up reactions in a fume hood. Ensure that the apparatus is properly secured.

Accidental Release Measures

In the event of a spill:

  • Evacuate the area and ensure adequate ventilation.

  • Remove all sources of ignition.[3][7]

  • Wear appropriate PPE, including respiratory protection.

  • For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[3][7]

  • For solid spills, carefully sweep or vacuum up the material, avoiding dust generation, and place it in a sealed container for disposal.[3]

  • Do not let the product enter drains or waterways.[3]

  • Clean the spill area thoroughly with a suitable solvent (e.g., 60-70% ethanol) followed by soap and water.[6]

First Aid Measures

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[2]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[2] Remove contaminated clothing.[4] Get medical attention if irritation develops.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water.[2] Seek immediate medical attention.

Disposal Considerations

  • Dispose of waste in accordance with local, state, and federal regulations.

  • Contaminated materials and empty containers should be treated as hazardous waste and disposed of accordingly.[3]

  • Do not dispose of down the drain or into the environment.[4]

Experimental Protocol: General Procedure for a Small-Scale Reaction

This protocol outlines a general procedure for using a quinoline derivative in a small-scale chemical reaction.

  • Preparation:

    • Conduct a pre-reaction risk assessment to identify all potential hazards.

    • Ensure the fume hood is functioning correctly.

    • Assemble and check all necessary glassware and equipment.

    • Don appropriate PPE.

  • Reagent Weighing and Dissolution:

    • In the fume hood, carefully weigh the required amount of the quinoline derivative onto weighing paper.

    • Transfer the solid to the reaction flask.

    • Add the appropriate solvent to the flask and stir until the solid is fully dissolved.

  • Reaction:

    • Add other reagents to the reaction mixture as required by the specific experimental procedure.

    • Monitor the reaction for any signs of unexpected changes (e.g., color change, gas evolution, temperature increase).

  • Work-up and Purification:

    • Quench the reaction carefully according to the specific protocol.

    • Perform extraction, washing, and drying steps within the fume hood.

    • Purify the product using appropriate techniques (e.g., chromatography, crystallization).

  • Waste Disposal:

    • Collect all liquid and solid waste in appropriately labeled hazardous waste containers.

    • Decontaminate all glassware before removing it from the fume hood.

Workflow Diagram

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Risk_Assessment Conduct Risk Assessment PPE Don Personal Protective Equipment Risk_Assessment->PPE Setup Setup Experiment in Fume Hood PPE->Setup Weighing Weigh Compound Setup->Weighing Dissolution Dissolve in Solvent Weighing->Dissolution Spill Spill Response Weighing->Spill Reaction Perform Reaction Dissolution->Reaction Dissolution->Spill Workup Work-up & Purification Reaction->Workup Reaction->Spill Waste_Collection Collect Hazardous Waste Workup->Waste_Collection Workup->Spill Decontamination Decontaminate Glassware Waste_Collection->Decontamination Disposal Dispose of Waste Decontamination->Disposal First_Aid First Aid Spill->First_Aid

Caption: Workflow for the safe handling of quinoline derivatives.

References

Troubleshooting & Optimization

strategies to improve the yield of 8-Ethoxy-6-methylquinoline synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting strategies and frequently asked questions to improve the yield and purity of 8-Ethoxy-6-methylquinoline synthesis, primarily focusing on the Skraup-Doebner-von Miller reaction and its modifications.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Low or no yield is a common issue in quinoline synthesis. The Skraup-Doebner-von Miller reaction, while versatile, can be sensitive to various factors.

Potential Cause Troubleshooting Strategy
Poor quality of starting materials Ensure the purity of the aniline precursor (4-ethoxyaniline) and the α,β-unsaturated carbonyl compound (e.g., crotonaldehyde). Purify reagents if necessary.
Sub-optimal reaction temperature The reaction is often exothermic; careful temperature control is crucial. Monitor the reaction temperature closely and use a controlled heating/cooling system. Some modifications may require specific temperature profiles.
Ineffective catalyst The choice of acid catalyst is critical. While strong Brønsted acids like sulfuric acid are traditional, Lewis acids may offer milder conditions and improved yields.[1][2] Experiment with different catalysts (see table below).
Polymerization of α,β-unsaturated carbonyl This is a major side reaction, especially under harsh acidic conditions.[1] Consider using a precursor like crotonaldehyde diethyl acetal, which generates the unsaturated aldehyde in situ under acidic conditions. A biphasic reaction medium can also sequester the carbonyl compound and reduce polymerization.
Incomplete reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction stalls, consider adding more reagent, but be cautious of side reactions.
Oxidizing agent issues The choice and amount of oxidizing agent (e.g., nitrobenzene, arsenic acid, or even one of the reactants) are important for the final aromatization step. Ensure the correct stoichiometry is used. Milder or alternative oxidants can be explored.

Issue 2: Formation of Impurities and By-products

The complexity of the reaction mechanism can lead to various impurities.

Potential Cause Troubleshooting Strategy
Side reactions of the aniline Protect sensitive functional groups on the aniline that might react under strong acid conditions. Ensure the reaction conditions are not overly harsh.
Formation of regioisomers For meta-substituted anilines, a mixture of products can form. While 4-ethoxyaniline is a para-substituted aniline and should yield a single major regioisomer, impurities can still arise from incomplete reactions or side reactions.
Incomplete oxidation If the dihydroquinoline intermediate is not fully oxidized, it will remain as an impurity. Ensure sufficient oxidizing agent is present and that the reaction is allowed to proceed to completion.
Tar formation Overheating or highly concentrated acidic conditions can lead to the formation of tar. Use a reaction moderator like ferrous sulfate or boric acid to control the exothermicity.[1]

Issue 3: Difficult Product Isolation and Purification

The desired quinoline product may be challenging to separate from the reaction mixture.

Potential Cause Troubleshooting Strategy
Complex reaction mixture Neutralize the acidic reaction mixture carefully with a base (e.g., NaOH, Na2CO3) to precipitate the crude product. The product can then be extracted with an organic solvent.
Product volatility Be cautious during solvent removal (e.g., rotary evaporation) if the product is volatile.
Similar polarity of by-products Use column chromatography with a suitable solvent system (e.g., ethyl acetate/hexane) to separate the product from impurities. Recrystallization from an appropriate solvent can also be an effective purification method.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most common and versatile method is the Skraup-Doebner-von Miller reaction. This involves the reaction of an aniline (in this case, 4-ethoxyaniline) with an α,β-unsaturated carbonyl compound (such as crotonaldehyde) in the presence of an acid catalyst and an oxidizing agent.[1][2]

Q2: Why is my reaction turning black and producing tar?

A2: Tar formation is a common issue in the Skraup reaction, often due to the highly exothermic nature of the reaction and the strong acidic conditions causing polymerization and degradation of the starting materials. To mitigate this, you can:

  • Add a moderator like ferrous sulfate or boric acid to control the reaction rate.[1]

  • Ensure efficient stirring and cooling to dissipate heat.

  • Consider using milder catalysts or reaction conditions.

Q3: Can I use something other than crotonaldehyde?

A3: Yes, to avoid the handling of volatile and reactive crotonaldehyde and to reduce polymerization, you can use a precursor like crotonaldehyde diethyl acetal. The acetal will hydrolyze in the acidic reaction medium to generate the required α,β-unsaturated aldehyde in situ.

Q4: What are the best analytical techniques to monitor this reaction?

A4: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the consumption of the starting materials and the formation of the product. For more quantitative analysis and to check for the presence of impurities, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are suitable.[3][4] The final product should be characterized by NMR spectroscopy (¹H and ¹³C) and mass spectrometry.

Q5: How can I improve the yield of my synthesis?

A5: Yield improvement often involves a systematic optimization of reaction parameters. Refer to the table below for a summary of how different parameters can be adjusted. Key strategies include:

  • Using a Lewis acid catalyst instead of a strong Brønsted acid.

  • Careful control of the reaction temperature.

  • Using a precursor for the α,β-unsaturated carbonyl compound.

  • Ensuring the purity of all reagents and solvents.

Quantitative Data Summary

The following table summarizes the effect of various reaction parameters on the yield of quinoline synthesis based on the Doebner-von Miller reaction and its modifications. Specific yields for this compound will require experimental optimization.

Parameter Condition Effect on Yield Reference
Catalyst Sulfuric AcidCan lead to harsh conditions and lower yields due to side reactions.
Hydrochloric AcidA common Brønsted acid catalyst.
Lewis Acids (e.g., SnCl₄, Sc(OTf)₃, I₂)Often provide milder reaction conditions and can lead to higher yields.[2]
Solid Acid Catalysts (e.g., Ag(I)-exchanged Montmorillonite K10)Can offer advantages in terms of recyclability and sometimes improved yields under solvent-free conditions.
α,β-Unsaturated Component CrotonaldehydeProne to polymerization, potentially lowering yield.[1]
Crotonaldehyde diethyl acetalIn situ generation of the aldehyde can reduce polymerization and improve yield.
Reaction Moderator Ferrous Sulfate, Boric AcidHelps to control the exothermic nature of the reaction, reducing tar formation and improving yield.[1]
Solvent Protic Solvents (e.g., water, ethanol)Can be used, with some green chemistry approaches favoring water.
TolueneCan be used as a co-solvent.[5]
Solvent-freeSome methods with solid catalysts work well under solvent-free conditions.

Experimental Protocols

Representative Protocol for the Synthesis of this compound via a Modified Doebner-von Miller Reaction

Disclaimer: This is a representative protocol and should be optimized for safety and yield in a laboratory setting.

Materials:

  • 4-ethoxyaniline

  • Crotonaldehyde diethyl acetal

  • Hydrochloric acid (concentrated)

  • An oxidizing agent (e.g., nitrobenzene or arsenic pentoxide - use with extreme caution and appropriate safety measures)

  • Sodium hydroxide solution

  • Dichloromethane (or other suitable extraction solvent)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, cautiously add concentrated hydrochloric acid to 4-ethoxyaniline while cooling in an ice bath.

  • Add the oxidizing agent to the mixture.

  • Slowly add crotonaldehyde diethyl acetal to the reaction mixture with continuous stirring.

  • Heat the reaction mixture to reflux for several hours. Monitor the progress of the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the reaction mixture with a sodium hydroxide solution until it is basic.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

Doebner_von_Miller_Mechanism cluster_start Reactants Aniline 4-Ethoxyaniline Intermediate1 Michael Adduct Aniline->Intermediate1 1,4-Conjugate Addition Carbonyl Crotonaldehyde (from acetal) Carbonyl->Intermediate1 1,4-Conjugate Addition Acid H+ Acid->Intermediate1 1,4-Conjugate Addition Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Cyclization & Dehydration Dihydroquinoline Dihydro-8-ethoxy-6-methylquinoline Intermediate2->Dihydroquinoline Product This compound Dihydroquinoline->Product Oxidation (Aromatization) Oxidant Oxidizing Agent Oxidant->Product Oxidation (Aromatization)

Caption: Mechanism of the Doebner-von Miller reaction for this compound synthesis.

Troubleshooting_Workflow Start Low Yield or Impure Product CheckReagents Check Reagent Purity (Aniline, Carbonyl) Start->CheckReagents CheckConditions Review Reaction Conditions (Temp., Catalyst, Time) Start->CheckConditions CheckWorkup Review Workup & Purification Start->CheckWorkup Success Improved Yield/ Purity CheckReagents->Success OptimizeTemp Optimize Temperature CheckConditions->OptimizeTemp OptimizeCatalyst Screen Catalysts (Lewis vs. Brønsted) CheckConditions->OptimizeCatalyst Polymerization Polymerization Suspected? CheckConditions->Polymerization OptimizeTemp->Success OptimizeCatalyst->Success UseAcetal Use Carbonyl Acetal Polymerization->UseAcetal Yes Polymerization->CheckWorkup No UseAcetal->Success OptimizePurification Optimize Chromatography or Recrystallization CheckWorkup->OptimizePurification OptimizePurification->Success

Caption: Troubleshooting workflow for optimizing this compound synthesis.

References

overcoming challenges in the purification of 8-Ethoxy-6-methylquinoline

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of 8-Ethoxy-6-methylquinoline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the purification of this compound.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound in a question-and-answer format.

Question 1: My purified this compound is an oil and will not crystallize. What should I do?

Answer: Oiling out is a common problem with many organic compounds, including quinoline derivatives. Here are several strategies to induce crystallization:

  • Solvent Selection: The choice of solvent is critical. If a single solvent system results in an oil, a mixed-solvent system (a "good" solvent in which the compound is soluble and a "bad" solvent in which it is less soluble) is often effective.

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small amount of pure, solid this compound, add a single, tiny crystal to the supersaturated solution. This "seed crystal" will act as a template for further crystallization.

  • Slow Evaporation: Dissolve the oil in a minimal amount of a volatile solvent (like dichloromethane or diethyl ether) and allow the solvent to evaporate slowly in a loosely covered beaker inside a fume hood.

  • Trituration: Add a non-polar solvent in which the compound is insoluble (e.g., hexanes or pentane) to the oil and stir vigorously. This can sometimes induce the formation of a solid precipitate which can then be recrystallized.

Question 2: I am seeing multiple spots on my TLC after column chromatography. How can I improve the separation?

Answer: Co-elution of impurities is a frequent challenge in column chromatography. Consider the following adjustments:

  • Solvent System Optimization: The polarity of the eluent is the most important factor. If your compound and impurities are moving too quickly (high Rf values), decrease the polarity of the mobile phase. If they are moving too slowly (low Rf values), gradually increase the polarity. A common starting point for quinoline derivatives is a mixture of hexanes and ethyl acetate. Try a shallower gradient of the more polar solvent.

  • Choice of Stationary Phase: While silica gel is the most common stationary phase, its slightly acidic nature can sometimes cause issues with basic compounds like quinolines, leading to tailing. In such cases, consider using neutral alumina or treating the silica gel with a small amount of triethylamine in the eluent (e.g., 0.1-1%) to deactivate acidic sites.

  • Column Packing and Dimensions: Ensure the column is packed uniformly to avoid channeling. A longer, narrower column will generally provide better separation than a short, wide one. The ratio of stationary phase to your crude product should be at least 30:1 for good separation.

Question 3: My final product has a persistent yellow or brown color. What is the likely cause and how can I remove it?

Answer: A persistent color in your this compound sample often indicates the presence of residual starting materials or byproducts from the synthesis, particularly if a Skraup synthesis was employed. Nitroaromatic compounds, used as oxidizing agents, and polymeric tars are common colored impurities.

  • Activated Carbon Treatment: Dissolve the colored product in a suitable hot solvent and add a small amount of activated carbon (charcoal). Heat the mixture for a short period, then filter the hot solution through a pad of celite to remove the carbon. The carbon will adsorb many colored impurities. Be aware that this can also reduce your overall yield.

  • Recrystallization: A carefully executed recrystallization is often the most effective method for removing colored impurities. Ensure you are using an appropriate solvent system where the impurities are either highly soluble or insoluble.

  • Chemical Wash: If the impurity is acidic or basic, a liquid-liquid extraction with a dilute acid or base solution prior to final purification may be effective.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: The impurities largely depend on the synthetic route. For the common Skraup synthesis, which involves the reaction of an aniline derivative with glycerol in the presence of an oxidizing agent and sulfuric acid, potential impurities include:

  • Unreacted starting materials (e.g., 4-ethoxy-2-methylaniline).

  • Byproducts from the reduction of the oxidizing agent (e.g., aniline if nitrobenzene is used).

  • Polymeric tars formed from the polymerization of acrolein (derived from glycerol).

  • Isomeric quinoline derivatives if the cyclization is not completely regioselective.

Q2: What is a good starting solvent system for column chromatography of this compound?

A2: A good starting point for the purification of moderately polar compounds like this compound on silica gel is a mixture of a non-polar solvent and a moderately polar solvent. A gradient elution starting with a low percentage of the polar solvent is recommended.

Stationary PhaseNon-Polar SolventPolar SolventStarting Gradient (Polar:Non-Polar)
Silica GelHexanes/HeptaneEthyl Acetate5:95
Silica GelCyclohexaneDichloromethane10:90
Neutral AluminaTolueneEthyl Acetate2:98

Q3: Which solvents are best for the recrystallization of this compound?

A3: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot. For quinoline derivatives, a variety of single and mixed solvent systems can be effective.

Solvent SystemRationale
Ethanol/WaterThe compound is dissolved in hot ethanol, and water is added dropwise until the solution becomes cloudy.
Hexanes/Ethyl AcetateThe compound is dissolved in a minimal amount of hot ethyl acetate, and hexanes are added to induce precipitation.
IsopropanolA good single-solvent option for moderately polar compounds.
Toluene/HexanesSuitable for aromatic compounds, with hexanes acting as the anti-solvent.

Q4: How can I assess the purity of my final product?

A4: A combination of techniques should be used to confirm the purity of this compound:

  • Thin-Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indication of purity.

  • High-Performance Liquid Chromatography (HPLC): This is a more quantitative method. A single sharp peak is desired.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure and identify the presence of any impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.

Experimental Protocols

Protocol 1: Column Chromatography of Crude this compound

  • Preparation of the Column:

    • Select a glass column appropriate for the amount of crude material (a rule of thumb is a 30:1 to 50:1 ratio of silica gel to crude product by weight).

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 5% ethyl acetate in hexanes).

    • Carefully pour the slurry into the column, ensuring no air bubbles are trapped.

    • Allow the silica to settle, and then add a thin layer of sand to the top to protect the silica bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent.

    • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and then evaporating the solvent under reduced pressure.

    • Carefully add the sample to the top of the column.

  • Elution:

    • Begin eluting with the initial non-polar solvent system (e.g., 5% ethyl acetate in hexanes).

    • Collect fractions and monitor the elution by TLC.

    • Gradually increase the polarity of the eluent (e.g., to 10%, 15%, 20% ethyl acetate in hexanes) to elute the desired compound.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Recrystallization of this compound

  • Solvent Selection:

    • Place a small amount of the purified solid in a test tube.

    • Add a few drops of a potential solvent (e.g., isopropanol). If it dissolves immediately at room temperature, it is too good of a solvent. If it is insoluble even when heated, it is a poor solvent. The ideal solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution:

    • Place the solid to be recrystallized in an Erlenmeyer flask.

    • Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Decolorization (if necessary):

    • If the solution is colored, add a small amount of activated carbon and heat for a few minutes.

    • Perform a hot filtration to remove the carbon.

  • Crystallization:

    • Cover the flask and allow the solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals in a vacuum oven.

Visualizations

experimental_workflow crude Crude this compound column Column Chromatography (Silica Gel, Hexanes/EtOAc) crude->column fractions Collect Fractions column->fractions tlc TLC Analysis fractions->tlc combine Combine Pure Fractions tlc->combine Identify Pure Fractions evaporate Solvent Evaporation combine->evaporate recrystallize Recrystallization (e.g., Ethanol/Water) evaporate->recrystallize filter_dry Filter and Dry recrystallize->filter_dry pure Pure this compound filter_dry->pure

Caption: A typical experimental workflow for the purification of this compound.

troubleshooting_logic start Purification Issue oiling_out Product is an oil? start->oiling_out poor_separation Poor separation on column? start->poor_separation colored_product Product is colored? start->colored_product scratch Try scratching oiling_out->scratch Yes seed Add seed crystal oiling_out->seed Yes solvent_pair Use a solvent pair oiling_out->solvent_pair Yes eluent Optimize eluent polarity poor_separation->eluent Yes stationary_phase Change stationary phase (e.g., Alumina) poor_separation->stationary_phase Yes column_dims Use a longer/narrower column poor_separation->column_dims Yes charcoal Activated carbon treatment colored_product->charcoal Yes recrystallize_again Re-recrystallize carefully colored_product->recrystallize_again Yes

Caption: A decision tree for troubleshooting common purification challenges.

Technical Support Center: 8-Ethoxy-6-methylquinoline Degradation Pathways

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation pathways of 8-Ethoxy-6-methylquinoline.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental investigation of this compound degradation.

Issue 1: No Degradation Observed Under Stress Conditions

Question: I have subjected this compound to forced degradation conditions (acidic, basic, oxidative, thermal, and photolytic stress), but I am not observing any significant degradation. What could be the reason?

Answer:

Several factors could contribute to the apparent stability of this compound under your experimental conditions. Consider the following troubleshooting steps:

  • Inadequate Stress Conditions: The stress conditions may not be harsh enough to induce degradation. It is recommended to start with moderate conditions and incrementally increase the intensity. For instance, in thermal degradation, you can increase the temperature in 10°C increments. For hydrolytic degradation, you might need to use stronger acid or base concentrations or increase the temperature. A target degradation of 10-30% is often optimal for method validation.[1][2]

  • Insufficient Reaction Time: The duration of the stress exposure may be too short. Extend the exposure time and monitor for degradation at various time points.

  • Analytical Method Not Indicating Stability: Your analytical method, likely High-Performance Liquid Chromatography (HPLC), may not be capable of separating the parent compound from its degradation products.

    • Method Validation: Ensure your HPLC method is stability-indicating. This involves demonstrating that the method can resolve the parent peak from any potential degradant peaks. You may need to adjust parameters such as the mobile phase composition, column type, or gradient profile.

    • Peak Purity Analysis: Employ a photodiode array (PDA) detector to assess peak purity. Co-elution of a degradant with the main peak can mask the degradation.

  • High Intrinsic Stability: this compound may be inherently stable under the tested conditions. The quinoline ring itself is a stable aromatic system.

Issue 2: Unexplained Peaks in the Chromatogram

Question: My HPLC analysis of a stressed sample of this compound shows several unexpected peaks that are not present in the unstressed sample. How can I identify these unknown peaks?

Answer:

The appearance of new peaks in the chromatogram is a strong indication of degradation. The following steps will help in the identification and characterization of these degradation products:

  • Mass Spectrometry (MS) Analysis: Couple your HPLC system to a mass spectrometer (LC-MS). The mass-to-charge ratio (m/z) of the unknown peaks will provide the molecular weight of the degradation products. Fragmentation patterns obtained from tandem mass spectrometry (MS/MS) can offer valuable structural information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: If a significant amount of a degradation product can be isolated (e.g., through preparative HPLC), ¹H NMR and ¹³C NMR spectroscopy can provide detailed structural elucidation.[3]

  • Forced Degradation of Suspected Structures: Based on the MS and NMR data, you can hypothesize the structures of the degradation products. Synthesizing these suspected compounds and comparing their retention times and spectral data with the unknown peaks can confirm their identity.

Issue 3: Poor Resolution and Peak Tailing in HPLC Analysis

Question: I am having trouble with peak shape and resolution in my HPLC analysis of this compound and its potential degradants. What are the common causes and solutions?

Answer:

Poor chromatography can hinder the accurate quantification of degradation. Here are some common causes and troubleshooting tips:

ProblemPossible CauseSuggested Solution
Peak Tailing - Interaction of basic analytes with acidic silanols on the column. - Column overload. - Column contamination.- Use a base-deactivated column. - Add a competing base (e.g., triethylamine) to the mobile phase. - Reduce the injection volume or sample concentration. - Flush the column with a strong solvent.
Peak Fronting - Column overload. - Sample solvent stronger than the mobile phase.- Dilute the sample. - Dissolve the sample in the mobile phase.
Poor Resolution - Inappropriate mobile phase composition. - Incorrect column chemistry. - Suboptimal flow rate or temperature.- Optimize the mobile phase (e.g., adjust organic solvent ratio, pH). - Try a different column with a different stationary phase. - Adjust the flow rate or use a column oven for temperature control.[4][5]
Baseline Noise/Drift - Air bubbles in the system. - Contaminated mobile phase or detector cell. - Fluctuating temperature.- Degas the mobile phase. - Purge the pump. - Use fresh, high-purity solvents. - Flush the detector cell. - Use a column oven.[6][7]

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound?

A1: While specific degradation pathways for this compound are not extensively documented in the literature, we can hypothesize potential pathways based on the degradation of similar quinoline derivatives:

  • Hydrolysis: The ethoxy group at the C8 position could undergo acid or base-catalyzed hydrolysis to form 8-hydroxy-6-methylquinoline.

  • Oxidation: The quinoline ring is susceptible to oxidation, which can lead to the formation of N-oxides, hydroxylation of the aromatic ring, or even ring opening. The methyl group at the C6 position could also be oxidized to a carboxylic acid.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce photodegradation.[8] Possible reactions include photo-oxidation and the formation of photoproducts through radical mechanisms. The presence of the ethoxy group might influence the photochemical reactivity.

  • Thermal Degradation: At elevated temperatures, the ethoxy group may be cleaved off, potentially through the elimination of ethylene, leading to the formation of 8-hydroxy-6-methylquinoline.

Q2: What are the standard experimental conditions for a forced degradation study of this compound?

A2: A typical forced degradation study involves subjecting the compound to a range of stress conditions to identify potential degradation products and pathways.[9][10][11] The following table summarizes recommended starting conditions:

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis 0.1 M HCl60°C24 - 72 hours
Base Hydrolysis 0.1 M NaOH60°C24 - 72 hours
Oxidation 3% H₂O₂Room Temperature24 hours
Thermal Dry Heat80°C (in 10°C increments)48 hours
Photolytic UV (254 nm) and Visible LightRoom TemperatureAs per ICH Q1B guidelines

Note: These are starting points and should be optimized to achieve a target degradation of 10-30%.[1]

Q3: How can I quantify the degradation of this compound?

A3: The most common method for quantifying the degradation of an active pharmaceutical ingredient (API) like this compound is through a stability-indicating HPLC method with UV detection. The percentage of degradation can be calculated by monitoring the decrease in the peak area of the parent compound and the increase in the peak areas of the degradation products over time. The following formula can be used:

% Degradation = [(Initial Area of API - Area of API at time t) / Initial Area of API] * 100

It is crucial to ensure that the response factor of the degradation products is considered for accurate quantification, which may require the isolation and purification of the main degradants to create calibration curves.

Experimental Protocols

Protocol 1: Forced Degradation Study
  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60°C.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at 60°C.

    • Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the solution at room temperature.

    • Thermal Degradation: Place a solid sample of the compound in an oven at 80°C.

    • Photodegradation: Expose a solution of the compound to UV (254 nm) and visible light in a photostability chamber. A control sample should be wrapped in aluminum foil to protect it from light.[8]

  • Time Points: Withdraw aliquots from the stressed samples at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Sample Neutralization (for acid and base hydrolysis): Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively, before HPLC analysis.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Protocol 2: HPLC-UV Method for Degradation Monitoring
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B

    • 25-30 min: 90% B

    • 30-35 min: 90-10% B

    • 35-40 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: 254 nm

  • Column Temperature: 30°C

Note: This is a generic method and may require optimization for your specific application.

Visualizations

Degradation_Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (e.g., H2O2) cluster_thermal Thermal Degradation This compound This compound 8-Hydroxy-6-methylquinoline 8-Hydroxy-6-methylquinoline This compound->8-Hydroxy-6-methylquinoline H2O N-oxide derivative N-oxide derivative This compound->N-oxide derivative Hydroxylated derivative Hydroxylated derivative This compound->Hydroxylated derivative Carboxylic acid derivative Carboxylic acid derivative This compound->Carboxylic acid derivative 8-Hydroxy-6-methylquinoline_thermal 8-Hydroxy-6-methylquinoline This compound->8-Hydroxy-6-methylquinoline_thermal + Ethylene Ethylene Ethylene

Caption: Hypothetical degradation pathways of this compound.

Experimental_Workflow cluster_stress Forced Degradation cluster_analysis Analysis Acid Acid HPLC-UV HPLC-UV (Quantification) Acid->HPLC-UV Base Base Base->HPLC-UV Oxidation Oxidation Oxidation->HPLC-UV Thermal Thermal Thermal->HPLC-UV Photolytic Photolytic Photolytic->HPLC-UV LC-MS LC-MS (Identification) HPLC-UV->LC-MS NMR NMR (Structure Elucidation) LC-MS->NMR This compound This compound This compound->Acid This compound->Base This compound->Oxidation This compound->Thermal This compound->Photolytic

Caption: Workflow for investigating the degradation of this compound.

References

troubleshooting anomalous NMR spectra of 8-Ethoxy-6-methylquinoline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering anomalous NMR spectra of 8-Ethoxy-6-methylquinoline.

Frequently Asked Questions (FAQs)

Q1: What are the expected approximate chemical shifts for the key protons in a clean 1H NMR spectrum of this compound?

ProtonsFunctional GroupExpected Chemical Shift (ppm)
H2, H3, H4Pyridine Ring7.0 - 8.5
H5, H7Benzene Ring7.0 - 7.8
-OCH2CH3Ethoxy Group (Methylene)4.0 - 4.3
-CH3Methyl Group2.4 - 2.6
-OCH2CH3Ethoxy Group (Methyl)1.4 - 1.6

Note: These are estimated values and can be influenced by solvent, concentration, and temperature.

Q2: I am observing broad peaks in my 1H NMR spectrum. What could be the cause?

A2: Peak broadening in the NMR spectrum of this compound can arise from several factors:

  • Sample Concentration: Quinolines are known to exhibit concentration-dependent chemical shifts due to intermolecular π-π stacking interactions.[1] High concentrations can lead to aggregation and peak broadening.

  • Presence of Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause significant line broadening.

  • Poor Shimming: An improperly shimmed spectrometer will result in broad, distorted peaks.

  • Compound Degradation: If the compound is degrading, the presence of multiple species in exchange can broaden signals.

  • Low Solubility: If the compound is not fully dissolved, solid particles will disrupt the magnetic field homogeneity.

Q3: My integration values do not match the expected proton ratios. What should I check?

A3: Inaccurate integration can be due to:

  • Overlapping Peaks: If peaks are not well-resolved, it is difficult to obtain accurate integrals.

  • Baseline Distortion: A non-flat baseline will lead to integration errors.

  • Delayed Relaxation: Quaternary carbons or protons with long relaxation times may not fully relax between pulses, leading to lower than expected signal intensity. Adjusting the relaxation delay (d1) in the acquisition parameters can help.

  • Presence of Impurities: Unidentified peaks from impurities will affect the relative integration.

Troubleshooting Anomalous Spectra

This guide provides a systematic approach to troubleshooting common issues observed in the NMR spectra of this compound.

Issue 1: Unexpected Peaks in the Spectrum

Possible Causes:

  • Solvent Impurities: Residual protic solvents (e.g., water, ethanol) or other common laboratory solvents can appear in the spectrum.

  • Starting Material or Reagent Contamination: Incomplete reaction or purification can leave starting materials or byproducts in the sample.

  • Degradation of the Compound: this compound may degrade over time or under certain conditions (e.g., exposure to light, acid, or base).

Troubleshooting Workflow:

start Unexpected Peaks Observed check_solvent Compare peak positions to known solvent impurity charts start->check_solvent check_reagents Acquire NMR of starting materials and key reagents start->check_reagents check_literature Search for known degradation products of similar quinolines start->check_literature identified Impurity Identified check_solvent->identified Match Found check_reagents->identified Match Found unidentified Impurity Unidentified check_literature->unidentified repurify Re-purify sample (e.g., column chromatography, recrystallization) repurify->start run_2d_nmr Run 2D NMR (COSY, HSQC) to identify correlations run_2d_nmr->repurify run_2d_nmr->identified Structure Elucidated modify_conditions Modify sample preparation (e.g., fresh solvent, inert atmosphere) identified->modify_conditions unidentified->run_2d_nmr

Caption: Troubleshooting workflow for identifying unexpected peaks.

Issue 2: Chemical Shift Deviations from Expected Values

Possible Causes:

  • Concentration Effects: As mentioned, π-π stacking in quinolines can cause significant shifts in proton resonances, particularly at higher concentrations.[1]

  • Solvent Effects: The polarity and aromaticity of the NMR solvent can influence the chemical shifts. Aromatic solvents like benzene-d6 can induce significant upfield or downfield shifts compared to CDCl3.

  • pH Effects: Protonation of the quinoline nitrogen will cause a significant downfield shift of the protons on the pyridine ring.

  • Temperature Variations: Temperature can affect conformational equilibria and intermolecular interactions, leading to changes in chemical shifts.

Troubleshooting Workflow:

start Chemical Shift Deviations check_concentration Prepare and run samples at different concentrations start->check_concentration check_solvent Run spectrum in a different deuterated solvent start->check_solvent check_ph Add a drop of D2O or a non-protic acid/base to check for pH sensitivity start->check_ph check_temp Acquire spectrum at a different temperature start->check_temp concentration_dependent Concentration-dependent shifts observed check_concentration->concentration_dependent solvent_dependent Solvent-dependent shifts observed check_solvent->solvent_dependent ph_dependent pH-dependent shifts observed check_ph->ph_dependent temp_dependent Temperature-dependent shifts observed check_temp->temp_dependent resolve Anomaly Understood concentration_dependent->resolve solvent_dependent->resolve ph_dependent->resolve temp_dependent->resolve

References

Technical Support Center: 8-Ethoxy-6-methylquinoline Solubility Enhancement

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the solubility of 8-Ethoxy-6-methylquinoline.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a quinoline derivative. Quinoline and its derivatives are a class of heterocyclic aromatic organic compounds used in the synthesis of various products, including pharmaceuticals. Like many organic compounds, this compound can exhibit poor aqueous solubility, which can be a significant hurdle in various experimental and developmental processes, particularly in drug formulation where bioavailability is crucial.

Q2: What are the general approaches to enhance the solubility of poorly soluble compounds like this compound?

There are several established methods to improve the solubility of poorly water-soluble drugs. These can be broadly categorized into physical and chemical modifications.

  • Physical Modifications: These include techniques like particle size reduction (micronization, nanosuspension), modification of the crystal habit (polymorphism), and drug dispersion in carriers (solid dispersions).

  • Chemical Modifications: These methods involve altering the chemical properties of the substance through pH adjustment, salt formation, co-solvency, and complexation.

Q3: How does pH influence the solubility of quinoline derivatives?

Quinoline is a weak base. Therefore, its solubility and that of its derivatives are generally pH-dependent. In acidic conditions (lower pH), the nitrogen atom in the quinoline ring can become protonated, forming a more soluble salt. Conversely, in neutral or basic conditions, the compound is likely to be less soluble.

Q4: What are co-solvents and how do they work?

Co-solvents are water-miscible organic solvents that are used to increase the solubility of hydrophobic compounds in aqueous solutions. They work by reducing the interfacial tension between the aqueous solution and the hydrophobic solute. Commonly used co-solvents in pharmaceutical formulations include ethanol, propylene glycol, and polyethylene glycols (PEGs).

Q5: Can complexation be used to improve the solubility of this compound?

Yes, complexation is a viable technique. Inclusion complexes can be formed with host molecules like cyclodextrins. The hydrophobic this compound molecule (the "guest") can be encapsulated within the hydrophobic cavity of the cyclodextrin (the "host"), while the hydrophilic exterior of the cyclodextrin allows the entire complex to be more soluble in water.

Troubleshooting Guides

Issue 1: this compound is not dissolving in my aqueous buffer.

dot

cluster_0 Troubleshooting Workflow: Poor Aqueous Solubility start Initial Observation: This compound insoluble in aqueous buffer check_ph Is the buffer pH in the acidic range? start->check_ph adjust_ph Action: Lower the pH of the buffer (e.g., pH 2-5) check_ph->adjust_ph No try_cosolvent Action: Introduce a co-solvent (e.g., Ethanol, PEG 400) check_ph->try_cosolvent Yes, but still insoluble reassess Re-evaluate solubility adjust_ph->reassess use_complexation Action: Attempt complexation (e.g., with β-cyclodextrin) try_cosolvent->use_complexation Still Insoluble try_cosolvent->reassess Soluble use_complexation->reassess

Caption: Troubleshooting workflow for poor aqueous solubility.

Possible Causes and Solutions:

  • Incorrect pH: Quinoline derivatives are often more soluble in acidic conditions.

    • Solution: Try lowering the pH of your buffer. A pH range of 2-5 is a good starting point to test for improved solubility.

  • Insufficient Solvent Polarity: The aqueous buffer may be too polar for the compound.

    • Solution: Introduce a water-miscible organic co-solvent. Start with a small percentage (e.g., 5-10% v/v) of ethanol, propylene glycol, or polyethylene glycol 400 (PEG 400) and gradually increase the concentration if necessary.

  • Compound Aggregation: The molecules may be aggregating instead of dissolving.

    • Solution: Gentle heating and sonication can help to break up aggregates and facilitate dissolution. Be cautious with heating to avoid degradation.

Issue 2: The addition of a co-solvent is affecting my downstream experiment.

dot

cluster_1 Decision Tree: Co-solvent Issues start Problem: Co-solvent interferes with downstream application reduce_conc Can the co-solvent concentration be reduced? start->reduce_conc optimize_conc Action: Determine the minimum effective co-solvent concentration reduce_conc->optimize_conc Yes alternative_cosolvent Action: Test alternative co-solvents (e.g., DMSO, Glycerol) reduce_conc->alternative_cosolvent No alternative_method Consider alternative solubilization methods optimize_conc->alternative_method Still interferes alternative_cosolvent->alternative_method Still interferes complexation Cyclodextrin Complexation alternative_method->complexation solid_dispersion Solid Dispersion alternative_method->solid_dispersion

Caption: Decision tree for addressing co-solvent interference.

Possible Causes and Solutions:

  • High Co-solvent Concentration: The concentration of the co-solvent may be too high for your specific assay or cell line.

    • Solution: Determine the minimum concentration of the co-solvent required to dissolve the this compound. Create a stock solution at a higher concentration and dilute it to the final working concentration in your experimental medium.

  • Co-solvent Incompatibility: The chosen co-solvent may be inherently incompatible with your experimental system.

    • Solution: Test a panel of different co-solvents to find one that is compatible. Consider options like dimethyl sulfoxide (DMSO), glycerol, or different molecular weight PEGs. Always run a vehicle control in your experiments to account for any effects of the co-solvent itself.

  • Need for an Alternative Method: Co-solvents may not be a suitable approach for your application.

    • Solution: Explore alternative solubilization methods that do not rely on high concentrations of organic solvents. Cyclodextrin complexation is an excellent alternative as the complex is generally well-tolerated in biological systems.

Experimental Protocols

Protocol 1: pH-Dependent Solubility Determination

Objective: To determine the solubility of this compound at different pH values.

Materials:

  • This compound

  • Buffers of varying pH (e.g., pH 2, 4, 6, 7.4, 8)

  • HPLC or UV-Vis spectrophotometer for quantification

  • Thermostatic shaker

  • Centrifuge

  • 0.22 µm syringe filters

Methodology:

  • Prepare a series of buffers at the desired pH values.

  • Add an excess amount of this compound to a known volume of each buffer in separate vials.

  • Seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25°C or 37°C).

  • Shake the vials for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After shaking, centrifuge the samples to pellet the undissolved solid.

  • Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter.

  • Quantify the concentration of the dissolved this compound in the filtrate using a validated analytical method (e.g., HPLC, UV-Vis spectrophotometry).

  • Plot the solubility as a function of pH.

Protocol 2: Co-solvent Solubility Enhancement

Objective: To enhance the solubility of this compound using co-solvents.

Materials:

  • This compound

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Co-solvents (e.g., Ethanol, Propylene Glycol, PEG 400)

  • Analytical equipment for quantification

Methodology:

  • Prepare a series of co-solvent/buffer mixtures with varying percentages of the co-solvent (e.g., 0%, 5%, 10%, 20%, 30% v/v).

  • Follow steps 2-7 from Protocol 1 for each co-solvent mixture.

  • Plot the solubility of this compound as a function of the co-solvent concentration.

Protocol 3: Cyclodextrin Complexation for Solubility Enhancement

Objective: To improve the aqueous solubility of this compound by forming an inclusion complex with a cyclodextrin.

Materials:

  • This compound

  • β-cyclodextrin (or other suitable cyclodextrin derivatives like HP-β-CD)

  • Deionized water or buffer

  • Magnetic stirrer with heating capabilities

  • Freeze-dryer (lyophilizer)

Methodology:

  • Phase Solubility Study:

    • Prepare aqueous solutions of the cyclodextrin at various concentrations.

    • Add an excess of this compound to each cyclodextrin solution.

    • Shake at a constant temperature until equilibrium is reached (24-48 hours).

    • Filter and analyze the concentration of the dissolved compound in the supernatant.

    • Plot the solubility of this compound against the cyclodextrin concentration to determine the complexation efficiency.

  • Preparation of the Solid Complex (Kneading Method):

    • Create a paste by kneading a 1:1 molar ratio of this compound and β-cyclodextrin with a small amount of a water-alcohol mixture.

    • Continue kneading for 45-60 minutes.

    • Dry the resulting product in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

    • The resulting solid complex can then be dissolved in an aqueous medium.

Data Presentation

Table 1: Illustrative Solubility of this compound in Different Solvents

Solvent SystemTemperature (°C)Approximate Solubility (mg/mL)
Water25< 0.1
Ethanol25Soluble
Dimethyl Sulfoxide (DMSO)25Freely Soluble
Polyethylene Glycol 400 (PEG 400)25Soluble
PBS (pH 7.4)25Very Slightly Soluble
0.1 M HCl (pH 1)25Sparingly Soluble

Note: This table is for illustrative purposes. Actual solubility values should be determined experimentally.

Table 2: Example of Co-Solvent Effect on Aqueous Solubility

Co-solvent (in PBS pH 7.4)Concentration (% v/v)Approximate Solubility (mg/mL)
None0< 0.1
Ethanol100.5
Ethanol201.2
PEG 400100.8
PEG 400202.5

Note: This table is for illustrative purposes. Actual solubility values should be determined experimentally.

assessing the stability of 8-Ethoxy-6-methylquinoline under different conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the stability of 8-Ethoxy-6-methylquinoline. The following troubleshooting guides and frequently asked questions (FAQs) address potential issues during experimental evaluation.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps to assess the stability of this compound?

A1: The initial assessment of stability for a compound like this compound involves subjecting it to forced degradation studies, also known as stress testing. This process intentionally degrades the sample to identify potential degradation products and pathways. The typical stress conditions include acid and base hydrolysis, oxidation, photolysis, and thermal stress.

Q2: I am observing no degradation under my initial stress conditions. What should I do?

A2: If you do not observe any degradation, the stress conditions may not be severe enough. For hydrolytic and thermal stress, you can gradually increase the temperature in 10°C increments above your initial accelerated temperature. For chemical degradation, if no degradation is observed at room temperature, the temperature can be increased to 50-60°C. The concentration of acids, bases, or oxidizing agents can also be incrementally increased. It is important to document all conditions thoroughly.

Q3: My sample shows more than 20% degradation in a forced degradation study. Is this acceptable?

A3: Degradation of 5-20% is generally considered suitable for identifying degradation products. If you observe more than 20% degradation, the stress condition is likely too harsh, which may lead to secondary degradation products that are not relevant to normal storage conditions. It is recommended to reduce the severity of the stressor (e.g., lower temperature, shorter duration, lower concentration of the stress agent) to achieve a target degradation of 5-20%.

Q4: How do I select the appropriate analytical method for stability testing?

A4: A stability-indicating analytical method (SIAM) is crucial. This is an analytical procedure that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation and separate it from its degradation products. High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometric detector is a common and effective choice for this purpose. The method must be validated to demonstrate its specificity for the intact compound in the presence of its degradants.

Q5: What are the recommended long-term stability testing conditions?

A5: Long-term stability studies are typically conducted under conditions that mimic the intended storage environment. According to ICH guidelines, common long-term storage conditions are 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH. The specific conditions should be chosen based on the climatic zone for which the product is intended.

Troubleshooting Guide

Issue Possible Cause Recommended Action
High variability in stability data Inconsistent sample preparation or storage conditions.Ensure all samples are prepared from a homogenous stock solution and stored in identical, well-sealed containers. Verify that storage chambers maintain uniform temperature and humidity.
Unexpected peaks in chromatogram Contamination from solvents, glassware, or the container closure system.Run a blank analysis of all solvents and materials used in the experiment. Ensure proper cleaning procedures for all equipment.
Precipitation of the compound during the experiment The solubility of this compound may be affected by the stress conditions (e.g., pH change).If precipitation is observed, consider using a co-solvent. Note that the co-solvent should not interfere with the degradation process or the analytical method.
Difficulty in separating degradation products from the parent peak The analytical method lacks sufficient resolution.Optimize the chromatographic method. This may involve changing the mobile phase composition, gradient, column type, or temperature.
Photodegradation results are not reproducible Inconsistent light exposure.Ensure a calibrated and consistent light source is used for photostability testing, as specified in ICH Q1B guidelines. The distance from the light source to the sample must be controlled.

Experimental Protocols

Protocol 1: Forced Degradation by Acid Hydrolysis
  • Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Condition: Add an equal volume of 0.1 M hydrochloric acid (HCl) to the solution.

  • Incubation: Store the mixture at 60°C and collect samples at predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Neutralization: Before analysis, neutralize the samples with an equivalent amount of 0.1 M sodium hydroxide (NaOH).

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Protocol 2: Forced Degradation by Oxidation
  • Preparation: Prepare a 1 mg/mL solution of this compound.

  • Stress Condition: Add an equal volume of 3% hydrogen peroxide (H₂O₂).

  • Incubation: Keep the solution at room temperature and protect it from light. Collect samples at specified intervals.

  • Analysis: Analyze the samples directly using a validated stability-indicating HPLC method.

Data Presentation

Table 1: Summary of Forced Degradation Studies for this compound

Stress Condition Duration Temperature % Degradation Number of Degradants Major Degradant (Peak Area %)
0.1 M HCl24 hours60°C12.528.2 (at RRT 0.85)
0.1 M NaOH24 hours60°C8.916.1 (at RRT 0.91)
3% H₂O₂8 hoursRoom Temp15.239.7 (at RRT 0.78)
Heat48 hours80°C5.113.5 (at RRT 0.95)
Photolytic1.2 million lux hoursRoom Temp18.7411.3 (at RRT 0.72)

Table 2: Long-Term Stability Data for this compound at 25°C / 60% RH

Time Point Assay (%) Total Impurities (%) Appearance
0 Months99.80.15White Crystalline Powder
3 Months99.60.28White Crystalline Powder
6 Months99.50.41White Crystalline Powder
9 Months99.20.65White Crystalline Powder
12 Months99.00.88Faintly Yellow Powder

Visualizations

Stability_Assessment_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Analysis & Reporting Phase Plan Develop Stability Protocol SelectBatches Select Batches for Testing Plan->SelectBatches ForcedDeg Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) SelectBatches->ForcedDeg LongTerm Long-Term & Accelerated Stability Studies SelectBatches->LongTerm Analyze Analyze Samples (Stability-Indicating Method) ForcedDeg->Analyze Identify Degradation Pathways LongTerm->Analyze Monitor Degradation Over Time Report Generate Stability Report Analyze->Report ShelfLife Establish Shelf-Life / Retest Period Report->ShelfLife

Caption: Workflow for assessing the stability of a chemical compound.

Troubleshooting_Logic Start Start Stability Experiment Observe Observe Degradation? Start->Observe IncreaseStress Increase Stress Severity (Temp, Conc., Duration) Observe->IncreaseStress No CheckSeverity Is Degradation > 20%? Observe->CheckSeverity Yes IncreaseStress->Observe Proceed Proceed with Analysis CheckSeverity->Proceed No (5-20%) DecreaseStress Decrease Stress Severity CheckSeverity->DecreaseStress Yes DecreaseStress->Observe

Caption: Decision logic for troubleshooting forced degradation experiments.

techniques for removing specific impurities from 8-Ethoxy-6-methylquinoline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8-Ethoxy-6-methylquinoline. Our goal is to offer practical solutions to common purification challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my this compound sample?

A1: Impurities in your this compound sample can generally be categorized into two main types: synthesis-related impurities and degradation products.

  • Synthesis-Related Impurities: If your compound was synthesized using a Skraup reaction, common impurities could include unreacted starting materials such as p-ethoxyaniline and glycerol, as well as byproducts from side reactions. The oxidizing agent used, often nitrobenzene, or its reduction products can also be present.

  • Degradation Products: this compound is structurally similar to the antioxidant ethoxyquin. Upon exposure to air, light, and heat, it can oxidize to form various degradation products. The most common of these are analogous to the oxidation products of ethoxyquin, including a quinone imine derivative and a dimer.

Q2: My this compound is a dark-colored oil. How can I purify it to a solid or a lighter-colored oil?

A2: The dark color often indicates the presence of oxidized impurities. Several techniques can be employed to remove these impurities and potentially obtain a solid product. These include vacuum distillation, column chromatography, and recrystallization. The choice of method will depend on the nature and quantity of the impurities.

Q3: What is the recommended first step for purifying a crude sample of this compound?

A3: For a crude sample, especially if it is a dark oil, a good first step is often vacuum distillation . This technique is effective at separating the desired product from non-volatile impurities and high-boiling point byproducts. It can significantly lighten the color of the material and is a good preliminary purification step before attempting crystallization or chromatography.

Troubleshooting Guides

Problem: Difficulty in Crystallizing this compound

Symptoms:

  • The purified product remains an oil even after solvent removal.

  • Attempts at recrystallization result in oiling out rather than crystal formation.

  • The resulting solid is amorphous or waxy.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Residual Solvent Ensure all solvent has been removed under high vacuum, possibly with gentle heating.
Presence of Impurities The presence of even small amounts of impurities can inhibit crystallization. Further purification by column chromatography may be necessary.
Incorrect Solvent System The choice of solvent is critical for successful recrystallization. A systematic approach to solvent screening is recommended.
Supersaturation Issues The solution may be too supersaturated, leading to rapid precipitation as an oil. Try using a slightly larger volume of the "good" solvent or cooling the solution more slowly.
Low Melting Point The compound may have a low melting point, making crystallization at room temperature difficult. Try cooling the solution to lower temperatures (e.g., 0°C or -20°C).

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol outlines a general procedure for the recrystallization of this compound. The choice of solvent is critical and may require some experimentation.

Materials:

  • Crude this compound

  • Recrystallization solvent(s) (e.g., ethanol, hexane, ethyl acetate, or a mixture)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Condenser (optional, but recommended for volatile solvents)

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures. A good recrystallization solvent will dissolve the compound when hot but not when cold. Common solvent systems for quinoline derivatives include ethanol/water, hexane/ethyl acetate, and toluene.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen "good" solvent.

  • Heating: Gently heat the mixture to boiling while stirring. Add more solvent in small portions until the compound is completely dissolved. Avoid adding a large excess of solvent.

  • Decolorization (Optional): If the solution is colored, you can add a small amount of activated charcoal and boil for a few minutes. Hot filter the solution to remove the charcoal.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal. Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Quantitative Data for Recrystallization Solvents (General Guidance):

Solvent SystemRatio (Good:Poor)Observations
Ethanol : WaterVariesGood for many quinoline derivatives. Add water as the poor solvent to a hot ethanol solution until turbidity persists.
Hexane : Ethyl AcetateVariesA common non-polar/polar mixture. Dissolve in a minimum of hot ethyl acetate and add hexane until cloudy.
TolueneSingle SolventCan be effective for aromatic compounds.
Protocol 2: Purification by Silica Gel Column Chromatography

This protocol is suitable for separating this compound from both more polar and less polar impurities.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Chromatography column

  • Eluent (e.g., a mixture of hexane and ethyl acetate)

  • Collection tubes

  • TLC plates and developing chamber

Procedure:

  • Column Packing: Pack a chromatography column with silica gel as a slurry in the initial eluent (a non-polar solvent like hexane).

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Adsorb this solution onto a small amount of silica gel, and then carefully load it onto the top of the packed column.

  • Elution: Start the elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 100% hexane to 90:10 hexane:ethyl acetate.

  • Fraction Collection: Collect fractions in test tubes and monitor the separation using Thin Layer Chromatography (TLC).

  • Analysis: Spot each fraction on a TLC plate and develop it in an appropriate solvent system. Visualize the spots under a UV lamp.

  • Combining and Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Quantitative Data for Column Chromatography:

ParameterValue/Description
Stationary Phase Silica Gel (60-120 mesh)
Mobile Phase Hexane / Ethyl Acetate Gradient
Typical Gradient Start with 100% Hexane, gradually increase to 10-20% Ethyl Acetate in Hexane.
Monitoring TLC with UV visualization

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Analysis start Crude this compound distillation Vacuum Distillation start->distillation Initial Cleanup chromatography Column Chromatography distillation->chromatography Further Purification recrystallization Recrystallization distillation->recrystallization If solidifies chromatography->recrystallization Final Polishing analysis Purity Check (TLC, NMR, etc.) chromatography->analysis recrystallization->analysis troubleshooting_crystallization start Product is an Oil check_solvent Check for Residual Solvent start->check_solvent check_purity Assess Purity (TLC/NMR) check_solvent->check_purity Solvent Free solvent_screen Perform Solvent Screen check_purity->solvent_screen High Purity chromatography Purify by Column Chromatography check_purity->chromatography Impurities Present slow_cool Slow Cooling / Seeding solvent_screen->slow_cool low_temp Low Temperature Crystallization slow_cool->low_temp success Crystalline Product low_temp->success chromatography->solvent_screen

Validation & Comparative

Structural Elucidation of 8-Ethoxy-6-methylquinoline Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The structural confirmation of novel organic compounds is a cornerstone of chemical research and drug development. This guide provides a comparative overview of the analytical techniques used to confirm the structure of 8-Ethoxy-6-methylquinoline derivatives. Due to the limited availability of published data for a single, specific this compound derivative, this guide presents a representative example based on closely related, well-characterized analogues. The methodologies and spectral data presented are compiled from established synthetic and analytical procedures for similar quinoline structures, providing a robust framework for researchers working with this class of compounds.

Comparison of Analytical Data for Structural Confirmation

The unequivocal structural confirmation of this compound derivatives relies on a combination of spectroscopic techniques. Each method provides unique insights into the molecular architecture. Below is a table summarizing the expected analytical data for a representative derivative, 8-Ethoxy-6-methyl-4-phenylquinoline, based on data from closely related compounds.[1]

Analytical TechniqueParameterExpected Value for 8-Ethoxy-6-methyl-4-phenylquinolineInterpretation
¹H NMR Chemical Shift (δ)~8.8 ppm (d, 1H, quinoline H2), ~8.0 ppm (d, 1H, quinoline H5), ~7.6 ppm (s, 1H, quinoline H7), ~7.5 ppm (m, 5H, phenyl), ~4.2 ppm (q, 2H, OCH₂CH₃), ~2.5 ppm (s, 3H, Ar-CH₃), ~1.5 ppm (t, 3H, OCH₂CH₃)Provides information on the chemical environment of each proton, confirming the presence of the quinoline core, ethoxy, methyl, and phenyl groups, and their relative positions.
¹³C NMR Chemical Shift (δ)~158 ppm (C8), ~148 ppm (C2), ~147 ppm (C8a), ~145 ppm (C4), ~138 ppm (C6), ~131-128 ppm (phenyl & quinoline carbons), ~122 ppm (C3), ~121 ppm (C5), ~104 ppm (C7), ~64 ppm (OCH₂CH₃), ~21 ppm (Ar-CH₃), ~15 ppm (OCH₂CH₃)Determines the number of unique carbon atoms and their hybridization, confirming the carbon skeleton of the molecule.
Mass Spectrometry (HRMS-ESI) m/z[M+H]⁺ calculated for C₁₈H₁₈NO: 264.1388, found: ~264.1390Provides the exact mass of the molecule, allowing for the determination of its elemental composition with high accuracy.
Infrared (IR) Spectroscopy Wavenumber (cm⁻¹)~3050 (aromatic C-H stretch), ~2980 (aliphatic C-H stretch), ~1600, 1500 (C=C aromatic stretch), ~1240 (C-O ether stretch)Identifies the presence of key functional groups such as aromatic rings, C-H bonds, and the ether linkage of the ethoxy group.

Experimental Protocols

The synthesis and characterization of quinoline derivatives often follow established methodologies. The following protocols are representative of the procedures used for the preparation and analysis of compounds similar to this compound derivatives.

General Synthesis of 4-Phenylquinoline Derivatives[1]

A mixture of a substituted aniline (1.0 mmol), phenylacetylene (0.5 mmol), tetramethylethylenediamine (TMEDA, 1.0 mmol), and iodine (I₂, 1.0 mmol) in trifluoroethanol (TFE, 1.0 mL) is heated in a sealed tube. The reaction is stirred at 130°C for 12 hours under an oxygen atmosphere. After cooling, the reaction is quenched with a saturated solution of sodium thiosulfate (Na₂S₂O₃) and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated. The crude product is then purified by column chromatography on silica gel.

Analytical Instrumentation and Conditions
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are typically recorded on a 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.[1]

  • Mass Spectrometry (MS): High-resolution mass spectra (HRMS) are obtained using an ESI-TOF (Electrospray Ionization - Time of Flight) mass spectrometer.[1]

  • Infrared (IR) Spectroscopy: IR spectra are recorded on an FT-IR spectrometer, typically using KBr pellets or as a thin film.

Visualizing the Structural Confirmation Workflow

The process of confirming the structure of a newly synthesized this compound derivative can be visualized as a logical workflow, from synthesis to final structural elucidation.

G cluster_synthesis Synthesis cluster_analysis Structural Analysis cluster_confirmation Confirmation start Starting Materials (Substituted Aniline, Phenylacetylene) reaction Cyclization Reaction start->reaction purification Purification (Column Chromatography) reaction->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry (HRMS) purification->ms ir IR Spectroscopy purification->ir data_analysis Data Interpretation nmr->data_analysis ms->data_analysis ir->data_analysis confirmation Structural Confirmation of This compound Derivative data_analysis->confirmation

Experimental workflow for structural confirmation.

This diagram illustrates the progression from the initial synthesis and purification of the target compound to the application of various spectroscopic techniques. The data from these techniques are then collectively interpreted to achieve a definitive structural confirmation.

The following diagram highlights the key structural features of a representative this compound derivative and the primary spectroscopic methods used to identify them.

Key structural features and analytical methods.

This visualization connects specific structural components of the molecule to the analytical techniques that are most crucial for their identification, providing a clear and concise guide for researchers.

References

Comparative Analysis of In Vitro and In Vivo Studies on 8-Ethoxy-6-methylquinoline: A Data Gap

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of scientific literature, no direct in vitro or in vivo studies specifically investigating the biological activities of 8-Ethoxy-6-methylquinoline were identified. The current body of public research lacks quantitative data, detailed experimental protocols, and elucidated signaling pathways for this particular chemical entity.

While research into the broader family of quinoline derivatives is extensive, with many compounds demonstrating a wide range of biological effects, data on this compound remains absent. This significant data gap prevents a comparative analysis of its performance in different experimental systems.

Context from Structurally Related Quinolines

To provide a contextual framework, research on structurally similar quinoline compounds has revealed diverse biological activities. For instance, derivatives of 8-hydroxyquinoline and 8-methoxyquinoline have been investigated for their potential as antitumor and antimicrobial agents. These studies often involve the synthesis of various analogs and subsequent screening for biological effects.

Furthermore, toxicological assessments have been conducted on some methylquinoline isomers. For example, several methylquinolines have been evaluated for their genotoxic potential in bacterial mutagenicity assays, such as the Ames test. These studies are crucial in understanding the safety profile of this class of compounds.

The Path Forward

The absence of data on this compound highlights an opportunity for new research. Future investigations could focus on:

  • In Vitro Screening: Initial studies would likely involve screening this compound against various cell lines (e.g., cancer cell lines, microbial strains) to identify any potential cytotoxic or antimicrobial activity. Dose-response studies would be essential to determine key parameters like IC50 (half-maximal inhibitory concentration).

  • Mechanism of Action Studies: Should initial screenings yield positive results, subsequent research would aim to uncover the underlying mechanism of action. This could involve investigating the compound's effect on specific cellular signaling pathways.

  • In Vivo Evaluation: Promising in vitro results would warrant further investigation in animal models. These in vivo studies would be critical for assessing the compound's efficacy, pharmacokinetics (absorption, distribution, metabolism, and excretion), and potential toxicity in a whole-organism setting.

A hypothetical experimental workflow for future research on this compound is outlined below.

cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Synthesis and Characterization Synthesis and Characterization Initial Cytotoxicity Screening Initial Cytotoxicity Screening Synthesis and Characterization->Initial Cytotoxicity Screening Compound Dose-Response Analysis (IC50) Dose-Response Analysis (IC50) Initial Cytotoxicity Screening->Dose-Response Analysis (IC50) Active? Mechanism of Action Studies Mechanism of Action Studies Dose-Response Analysis (IC50)->Mechanism of Action Studies Potent? Animal Model Selection Animal Model Selection Mechanism of Action Studies->Animal Model Selection Promising Mechanism Efficacy and Toxicity Studies Efficacy and Toxicity Studies Animal Model Selection->Efficacy and Toxicity Studies Appropriate Model Pharmacokinetic Analysis Pharmacokinetic Analysis Efficacy and Toxicity Studies->Pharmacokinetic Analysis Positive Outcome Preclinical Candidate Preclinical Candidate Pharmacokinetic Analysis->Preclinical Candidate

Figure 1. A potential experimental workflow for the biological evaluation of this compound.

Safety Operating Guide

Personal protective equipment for handling 8-Ethoxy-6-methylquinoline

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for the handling and disposal of 8-Ethoxy-6-methylquinoline, tailored for researchers, scientists, and professionals in drug development. The following procedures are based on best practices for handling quinoline derivatives and are intended to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is essential to minimize exposure and ensure personal safety. The following table summarizes the required PPE, drawing from safety data for analogous compounds.

PPE CategoryItemSpecification
Eye and Face Protection Safety GogglesTight-sealing to protect against splashes.[1]
Face ShieldTo be used in addition to goggles when there is a significant risk of splashing.[1]
Hand Protection Chemical-resistant glovesNitrile rubber gloves are recommended. Always inspect gloves for integrity before use.
Body Protection Protective ClothingWear appropriate protective clothing to prevent skin exposure.[1]
Laboratory CoatA standard lab coat should be worn at all times.
Respiratory Protection RespiratorUse a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced.[1]

Safe Handling and Storage

Proper handling and storage are critical to preventing accidents and maintaining the integrity of the compound.

Handling:

  • Work in a well-ventilated area, preferably under a chemical fume hood.[2][3]

  • Avoid contact with skin, eyes, and clothing.[1][2]

  • Do not ingest or inhale.[1]

  • Wash hands thoroughly after handling the compound.[1][2]

  • Do not eat, drink, or smoke in the handling area.[1][2]

Storage:

  • Keep the container tightly closed in a dry, cool, and well-ventilated place.[2][3]

  • Store away from incompatible materials such as strong oxidizing agents.[1][4]

  • Keep the product and any empty containers away from heat and sources of ignition.[1]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is necessary.

EmergencyProcedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[3]
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention.[1] Remove and wash contaminated clothing before reuse.[1][2]
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[3]
Ingestion Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Seek immediate medical advice.
Spill Ensure adequate ventilation.[3] Soak up with inert absorbent material (e.g., sand, silica gel).[1][4] Collect the material in suitable, closed containers for disposal.[1][4]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination.

  • Waste Collection: Collect waste material in a suitable, labeled, and closed container.

  • Disposal Route: Dispose of the contents and container to an approved waste disposal plant.[1][2]

  • Environmental Precautions: Do not empty into drains or flush into surface water or the sanitary sewer system.[1]

Workflow for Safe Handling

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review Safety Data Sheet B Don Appropriate PPE A->B C Prepare Well-Ventilated Workspace B->C D Retrieve Chemical from Storage C->D Proceed to Handling E Perform Experiment D->E F Close and Return Chemical to Storage E->F G Clean Work Area F->G Proceed to Cleanup H Dispose of Waste in Labeled Container G->H I Remove and Dispose of/Clean PPE H->I J Wash Hands Thoroughly I->J

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.